4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRYGDATDXXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402830-73-1 | |
| Record name | 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Chloromethyl)-3-(trifluoromethyl)isoxazole CAS number 184985-52-0
The following technical guide details the chemical profile, synthesis, and application of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole , a specialized heterocyclic building block.
CAS Number: 184985-52-0 Role: Advanced Intermediate for Medicinal & Agrochemical Synthesis
Executive Summary
4-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a high-value heterocyclic intermediate characterized by the presence of a lipophilic trifluoromethyl group at the C3 position and a reactive chloromethyl electrophile at the C4 position. This specific substitution pattern renders it a critical scaffold in the development of FXR agonists (for non-alcoholic steatohepatitis) and next-generation herbicides . Its utility lies in the "chameleon" nature of the isoxazole ring—stable enough to survive multi-step synthesis yet bio-isosteric to amide or ester bonds in active pharmaceutical ingredients (APIs).
Chemical Identity & Physical Profile[1][2]
| Property | Data |
| IUPAC Name | 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
| Molecular Formula | C₅H₃ClF₃NO |
| Molecular Weight | 185.53 g/mol |
| Appearance | Colorless to pale yellow liquid (low melting solid) |
| Boiling Point | ~85–90 °C at 8 mmHg (Predicted based on analogs) |
| Density | ~1.45 g/cm³ (Estimated) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |
| Stability | Moisture sensitive (hydrolysis of alkyl chloride); stable to weak acids |
Synthetic Architecture
The synthesis of 4-substituted-3-(trifluoromethyl)isoxazoles is non-trivial due to the regiochemical challenges posed by the electron-withdrawing CF₃ group. The most robust industrial route avoids direct cycloaddition (which often favors the 5-isomer) and instead utilizes a stepwise functionalization of a pre-formed isoxazole ester .
Retrosynthetic Analysis
The target molecule is best accessed via the reduction and chlorination of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate . This precursor is synthesized from ethyl 4,4,4-trifluoroacetoacetate.
Synthesis Workflow Diagram
The following diagram outlines the critical path from commodity starting materials to the target chloride.
Figure 1: Stepwise synthesis via the ester reduction pathway. This route ensures the CF₃ remains at the C3 position.
Experimental Protocols
The following protocols describe the conversion of the intermediate alcohol to the final chloride, a critical step requiring strict moisture control.
Chlorination of 4-(Hydroxymethyl)-3-(trifluoromethyl)isoxazole
Objective: Convert the hydroxyl group to a chloromethyl moiety via nucleophilic substitution using Thionyl Chloride (
Reagents:
-
Precursor Alcohol: 1.0 eq
-
Thionyl Chloride (
): 1.5 eq -
Dichloromethane (DCM): Anhydrous, 10 volumes
-
DMF (Catalytic): 0.05 eq
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with the precursor alcohol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Activation: Add catalytic DMF (dimethylformamide). This forms the reactive Vilsmeier-Haack type intermediate with thionyl chloride, accelerating the reaction.
-
Addition: Add
dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction will evolve and gas (scrubber required). -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC or HPLC for the disappearance of the alcohol.
-
Quench: Carefully quench the reaction by pouring onto ice-water. Caution: Exothermic decomposition of excess thionyl chloride.
-
Extraction: Separate the organic layer. Wash with saturated
(to remove acid traces) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The residue is typically a pale yellow oil that can be distilled under reduced pressure or used directly if purity >95%.
Reactivity & Applications
The chloromethyl group serves as a versatile "handle" for attaching the isoxazole core to larger pharmacophores.
Reactivity Profile
The C4-chloromethyl group is highly susceptible to
Figure 2: Divergent synthesis capabilities. The chloride is displaced to form C-N, C-S, or C-O bonds.
Key Application Areas
-
FXR Agonists (Liver Disease): The 3-trifluoromethylisoxazole moiety is a privileged scaffold in the design of Farnesoid X Receptor (FXR) agonists. The
group enhances metabolic stability against P450 oxidation, while the isoxazole ring provides rigid geometry to fit the receptor binding pocket. The chloromethyl group allows for the attachment of lipophilic tails required for receptor activation [1]. -
Agrochemicals: Isoxazoles are core components of HPPD-inhibitor herbicides (e.g., Isoxaflutole). This specific intermediate allows for the introduction of the 3-
group, known to increase potency and leaf penetration in crop protection agents [2].
Safety & Handling (SDS Summary)
-
Hazards: The compound is an alkylating agent. It is expected to be a Skin Sensitizer and Lachrymator (tear gas effect) due to the reactive chloromethyl group.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
PPE: Full-face respirator or safety goggles with face shield, chemically resistant gloves (Nitrile/Viton), and lab coat. Handle only in a functioning fume hood.
References
-
Pattanayak, P. & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[1] Journal of Organic Chemistry. Available at: [Link][1]
-
PubChem. (2025). 5-(Chloromethyl)isoxazole-4-carboxylic acid (Structural Analog Data). Available at: [Link]
Sources
Medicinal chemistry applications of trifluoromethyl isoxazole derivatives
Topic: Medicinal Chemistry Applications of Trifluoromethyl Isoxazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Power of the Fluorinated Scaffold
In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy for modulating physicochemical properties without altering steric bulk significantly—a concept known as bioisosterism. The trifluoromethyl (
This guide analyzes the medicinal chemistry of trifluoromethyl isoxazoles, focusing on regioselective synthesis, Structure-Activity Relationships (SAR), and therapeutic applications in oncology and metabolic disorders.
Synthetic Architectures & Regiocontrol
The synthesis of trifluoromethyl isoxazoles is dictated by the desired position of the
Divergent Synthetic Pathways
-
3-Trifluoromethyl Isoxazoles: Typically accessed via [3+2] cycloaddition of trifluoroacetonitrile oxide (generated in situ from trifluoroacetaldehyde oxime) with alkynes. This is the most established route.
-
4-Trifluoromethyl Isoxazoles: Historically difficult to access.[1][2] Recent advances utilize radical trifluoromethylation of
-unsaturated ketones (chalcones) using the Langlois reagent ( ). -
5-Trifluoromethyl Isoxazoles: Synthesized by the condensation of hydroxylamine with
-alkoxyvinyl trifluoromethyl ketones or trifluoromethyl ynones.
Visualization: Regioselective Synthesis Map
The following diagram illustrates the decision matrix for synthesizing specific isomers.
Caption: Divergent synthetic strategies for accessing 3-, 4-, and 5-trifluoromethyl isoxazole regioisomers.
Medicinal Chemistry Case Studies (SAR)
Anticancer Agents: The 4-Trifluoromethyl Breakthrough
Recent studies (2024) have highlighted 4-(trifluoromethyl)isoxazoles as potent anticancer agents, particularly against MCF-7 breast cancer cell lines.[1][3]
-
The Lead Compound (2g): 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.[1][2][4]
-
SAR Insight: The introduction of the
group at the C4 position resulted in an 8-fold increase in potency compared to the non-fluorinated analog. The electron-withdrawing nature of likely alters the electronic density of the isoxazole ring, enhancing -stacking interactions within the binding pocket.
Antidiabetic Agents: Flavonoid Hybrids
Hybrid molecules combining flavonoid scaffolds with trifluoromethyl isoxazoles have shown significant inhibition of
Comparative Potency Data
The table below summarizes the impact of the
| Compound Class | Target | Analog Description | IC50 (Non-Fluorinated) | IC50 ( | Impact Factor |
| Isoxazole-Thiophene | MCF-7 (Breast Cancer) | 4-H vs 4- | 19.72 | 2.63 | 7.5x Potency |
| Flavonoid-Isoxazole | 3-Phenyl vs 3-(p- | ~45 | 12.6 | 3.5x Potency | |
| Diaryl-Isoxazole | COX-2 (Inflammation) | 4-Methyl vs 4- | 0.05 | 0.08 | Bioequivalent* |
*Note: While potency is similar in COX-2, the
Detailed Experimental Protocol
Protocol: Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g)
This protocol utilizes a metal-free radical approach, overcoming the traditional difficulty of installing a
Reagents:
-
Chalcone precursor: (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 equiv)
-
Sodium triflinate (
, Langlois reagent) (2.0 equiv) -
tert-Butyl nitrite (
) (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone precursor (1 mmol) in DMSO (5 mL).
-
Reagent Addition: Add sodium triflinate (
, 2 mmol) to the solution. -
Initiation: Add tert-butyl nitrite (
, 2 mmol) dropwise over 5 minutes. Caution: Evolution of gas may occur. -
Reaction: Stir the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target 4-trifluoromethyl isoxazole as a yellow solid.
Validation Check:
-
19F NMR: Look for a singlet around -55 to -60 ppm (characteristic of
). -
Yield Expectation: 65–75%.
Mechanism of Action: The "Warhead" Effect
The biological efficacy of these derivatives is not merely structural; it is mechanistic. In the context of anticancer activity (MCF-7), the 4-
Mechanistic Pathway[5]
-
Cellular Entry: The lipophilic
group facilitates passive diffusion across the lipid bilayer. -
Target Engagement: The molecule binds to the Estrogen Receptor alpha (ER
), causing downregulation. -
Apoptotic Trigger: The stress response triggers the p53 pathway, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.
Visualization: Pharmacological Cascade
Caption: Pharmacological cascade of 4-trifluoromethyl isoxazoles inducing apoptosis in MCF-7 cancer cells.
References
-
RSC Advances (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Royal Society of Chemistry.[5][6]
-
RSC Advances (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[5][6]
-
Journal of Medicinal Chemistry (PMC). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. National Institutes of Health.
-
Organic & Biomolecular Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration. Royal Society of Chemistry.[5][6]
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 4-Chloromethyl Isoxazoles: From Synthetic Linchpin to Bioisosteric Scaffold
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists Author Role: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, offering a unique balance of polarity, metabolic stability, and geometric rigidity. While the isoxazole core itself is the bioisostere of interest, the 4-chloromethyl-3,5-dimethylisoxazole derivative serves as the critical "linchpin" reagent that enables the rapid incorporation of this moiety into drug candidates.
This guide analyzes the dual role of 4-chloromethyl isoxazoles: first, as a versatile electrophilic building block for diversity-oriented synthesis, and second, as a precursor to the isoxazolyl-methyl motif—a proven bioisostere for benzyl and amide functionalities. We provide validated protocols, safety considerations, and structural activity relationship (SAR) insights to guide your lead optimization campaigns.
The Isoxazole Scaffold: Bioisosteric Rationale
The 3,5-disubstituted isoxazole ring is not merely a spacer; it is a sophisticated mimic of common biological motifs. Its utility stems from three physicochemical pillars:
-
Phenyl Ring Mimicry: The isoxazole ring is planar and aromatic. However, unlike the lipophilic phenyl ring, the isoxazole contains a heteroatomic N-O bond, which introduces a dipole moment (~2.9 D) and hydrogen bond acceptor (HBA) capability. This allows it to maintain the steric fit of a phenyl group while improving water solubility and reducing LogP.
-
Amide/Ester Isosterism: The 3,5-disubstituted isoxazole mimics the geometry of a cis-amide or ester bond. The distances between the substituents at positions 3 and 5 approximate the
distance in peptides, making it a valuable scaffold for peptidomimetics. -
Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism by CYP450 enzymes, unlike furan or thiophene rings which can form reactive epoxides.
Data Summary: Physicochemical Comparison
| Property | Phenyl Ring | 3,5-Dimethylisoxazole | Amide Bond (-CONH-) |
| Geometry | Planar, Aromatic | Planar, Heteroaromatic | Planar (Resonance) |
| Electronic | Non-polar, | Polar, | Polar, H-bond Donor/Acceptor |
| LogP Contribution | High (+2.14) | Moderate (+1.0 to +1.5) | Low (-1.0) |
| Metabolic Liability | Hydroxylation (CYP) | Ring opening (rare, reductive) | Hydrolysis (Proteases) |
The Tool: 4-Chloromethyl-3,5-dimethylisoxazole[1]
To access the isoxazole bioisostere, the 4-chloromethyl-3,5-dimethylisoxazole (CAS: 19788-37-5) is the industry-standard reagent. It functions as a "benzylic-like" electrophile, highly reactive toward nucleophiles due to the electron-deficient nature of the isoxazole ring stabilizing the transition state.
Reactivity Profile
The chloromethyl group at position 4 is activated by the adjacent heterocyclic ring. It undergoes
-
Amines (
): To form isoxazolyl-methylamines (common in CNS ligands). -
Phenols/Alcohols (
): To form ethers. -
Thiols (
): To form thioethers.
Safety & Handling (Critical)
Warning: As an alkylating agent, 4-chloromethyl-3,5-dimethylisoxazole is potentially genotoxic and a severe skin/eye irritant.
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
Quenching: Residual alkylating agent should be quenched with a nucleophilic scavenger (e.g., 10% ammonium hydroxide or thiourea solution) before disposal.
-
Validation: Verify complete consumption of the starting material by TLC or LC-MS to ensure no active alkylator remains in the final compound.
Synthetic Workflows & Visualization[2][3]
The following diagram illustrates the divergent synthetic pathways accessible from the 4-chloromethyl core.
Figure 1: Divergent synthesis using 4-chloromethyl-3,5-dimethylisoxazole as a linchpin. The reagent enables rapid library generation via nucleophilic substitution.
Experimental Protocols
These protocols are designed for scalability and reproducibility.
Protocol A: Synthesis of Isoxazolyl-Methylamines (N-Alkylation)
Target: Creation of CNS-active ligands or kinase inhibitor side-chains.
-
Reagents:
-
Procedure:
-
Dissolve the amine in MeCN (0.1 M concentration).
-
Add
and KI. Stir for 10 minutes at Room Temperature (RT). -
Add 4-chloromethyl-3,5-dimethylisoxazole dropwise.
-
Heat to reflux (80°C) for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Partition residue between EtOAc and Water.[3] Wash organic layer with Brine. Dry over
.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
-
Note: If the amine is volatile, use the amine in excess (3.0 equiv) to prevent over-alkylation.
Protocol B: Synthesis of Isoxazolyl-Ethers (O-Alkylation)
Target: Replacement of unstable benzyl ethers.
-
Reagents:
-
Phenol substrate (1.0 equiv)
-
4-Chloromethyl-3,5-dimethylisoxazole (1.2 equiv)
-
Base: Cesium Carbonate (
, 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv). -
Solvent: DMF or Acetone.
-
-
Procedure:
-
Option 1 (Weak Base): Mix Phenol and
in Acetone. Add electrophile. Reflux for 6 hours. -
Option 2 (Strong Base): Dissolve Phenol in dry DMF at 0°C. Add NaH portion-wise. Stir 30 min. Add electrophile. Warm to RT and stir 2 hours.
-
-
Workup: Quench with water (carefully if using NaH). Extract with EtOAc.
-
Causality:
is often preferred over NaH for functional group tolerance (e.g., if esters are present).
Case Studies: The Isoxazole Advantage
Case Study 1: The Penicillin Isosteres (Cloxacillin/Dicloxacillin)
-
Challenge: Natural Penicillin G is susceptible to degradation by beta-lactamase enzymes and acid hydrolysis in the stomach.
-
Solution: Incorporation of a 3,5-disubstituted isoxazole group at the side chain.
-
Mechanism: The steric bulk of the isoxazole ring (orthogonal to the beta-lactam core) prevents the beta-lactamase enzyme from accessing the carbonyl carbon.
-
Role of Chloromethyl: While industrial synthesis varies, the isoxazole-4-carbonyl moiety is structurally related. The 4-chloromethyl derivative is often used in research to attach this "shielding" group to other antibiotic scaffolds.
Case Study 2: Valdecoxib (COX-2 Inhibitor)
-
Bioisostere: The isoxazole ring serves as a central scaffold holding two phenyl rings in the correct orientation to fit the COX-2 hydrophobic pocket.
-
Comparison: It replaces the pyrazole ring found in Celecoxib.
-
Outcome: High potency and selectivity, demonstrating the isoxazole's ability to mimic 1,2-diaryl systems.
Strategic Decision Matrix
Use the following logic flow to determine if this scaffold fits your design:
Figure 2: Decision matrix for incorporating isoxazole bioisosteres.
References
-
P. Pevarello et al. "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamides." Journal of Medicinal Chemistry, 1998. Link
-
T. M. Beale et al. "Isoxazole bioisosteres of the carboxylic acid group." Journal of Medicinal Chemistry, 2012. Link
-
Sigma-Aldrich. "Product Specification: 4-Chloromethyl-3,5-dimethylisoxazole." Merck KGaA. Link
- J. J. Li. "Isoxazoles in Drug Discovery." Chapter in: Heterocycles in Life and Society, Wiley-VCH, 2020.
-
Batchelor, F. R. et al. "Synthesis of Penicillin Derivatives." Nature, 1961. (Foundational work on isoxazolyl penicillins). Link
Sources
An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. Recognizing the scarcity of published quantitative data for this specific molecule, we will first deduce its likely solubility profile through an examination of its structural and electronic properties. Subsequently, a detailed, field-proven experimental protocol is presented to enable researchers, scientists, and drug development professionals to precisely determine its solubility in a range of organic solvents. This document is structured to provide both theoretical grounding and practical, actionable methodologies.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and other intermolecular forces. An analysis of the key structural features of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole provides a strong basis for predicting its behavior in various organic solvents.
-
The 1,2-Oxazole Core: The oxazole ring is a heterocyclic aromatic compound containing both an oxygen and a nitrogen atom.[1] This imparts a degree of polarity to the molecule. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Oxazoles are considered weak bases.[1]
-
The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group significantly influences the electronic properties of the oxazole ring and increases the lipophilicity of the molecule. While fluorine can participate in hydrogen bonding, the -CF₃ group as a whole is not a strong hydrogen bond donor or acceptor. Its presence generally favors solubility in non-polar to moderately polar aprotic solvents.
-
The Chloromethyl (-CH₂Cl) Group: The chloromethyl group is a reactive functional group that introduces polarity due to the carbon-chlorine bond.[2] This group can participate in dipole-dipole interactions. It is known to be a skin irritant and requires careful handling.[3]
Predicted Solubility:
Based on this structural analysis, 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is expected to be a polar molecule. However, the lack of strong hydrogen bond donating capabilities and the presence of the lipophilic trifluoromethyl group suggest that its solubility in highly polar, protic solvents like water would be low. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity. Solvents that can engage in dipole-dipole interactions are likely to be effective.
Quantitative Solubility Determination: An Experimental Workflow
Given the absence of readily available solubility data, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole (analytical standard)
-
A range of anhydrous organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, hexane, methanol, toluene, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvents used)
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole of known concentrations.
-
Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the equilibration temperature.[4][5][6][7][8]
-
Data Summary and Interpretation
The results of the experimental solubility determination should be compiled in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
| Organic Solvent | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C | Observations |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Dimethylformamide (DMF) | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
This table is intended to be populated with experimental data.
Safety and Handling Precautions
-
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole and its analogues are research chemicals, and their toxicological properties may not be fully characterized.[9][10][11][12]
-
The chloromethyl group suggests that the compound may be a lachrymator and an irritant.[3]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[9][10][11][12]
Conclusion
While specific solubility data for 4-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is not prevalent in the current literature, a detailed analysis of its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be poorly soluble in non-polar solvents and highly polar protic solvents, with good solubility in a range of moderately polar aprotic and protic organic solvents. The robust experimental protocol provided in this guide offers a clear and reliable method for researchers to quantitatively determine the solubility of this compound, enabling its effective use in synthesis, formulation, and other applications within the fields of chemical research and drug development.
References
- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available at: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. Available at: [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
PubChem. 4-(Trifluoromethyl)-1,2-oxazole-3-amine. Available at: [Link]
-
PubChem. 4-(Chloromethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-1,3-oxazole. Available at: [Link]
-
ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Available at: [Link]
-
Der Pharma Chemica. Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Available at: [Link]
-
Wikipedia. Oxazole. Available at: [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. 4-(Chloromethyl)-3-methyl-1,2-oxazole|CAS 99979-76-7 [benchchem.com]
- 3. Buy 3-(Chloromethyl)-4-methyl-1,2-oxazole | 2095410-78-7 [smolecule.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Safety data sheet (SDS) for 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole
Safety Data Sheet & Technical Guide: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole
Document Control:
-
Target Compound: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole
-
CAS Number: 98020-14-5[1]
-
Document Type: Technical Safety & Application Guide
-
Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers
Chemical Identity & Strategic Relevance
1.1 The Molecule at a Glance
-
IUPAC Name: 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
-
Molecular Formula: C
H ClF NO -
Molecular Weight: 185.53 g/mol
-
Physical State: Colorless to pale yellow liquid
-
Solubility: Soluble in organic solvents (DCM, THF, DMSO, Acetonitrile); sparingly soluble in water.
1.2 Drug Development Context This compound is not merely a reagent; it is a high-value "warhead" scaffold in medicinal chemistry.
-
The Isoxazole Core: Acts as a bioisostere for amide bonds or aromatic rings, often improving metabolic stability.
-
The Trifluoromethyl (-CF
) Group: A critical lipophilic anchor. It modulates pKa, enhances membrane permeability, and blocks metabolic oxidation at the C3 position. -
The Chloromethyl (-CH
Cl) Handle: An electrophilic site designed for S 2 reactions. This allows researchers to "snap" this core onto amines, thiols, or phenols to generate libraries of potential kinase inhibitors or anti-infectives.
Hazard Profiling & Toxicology (GHS Classification)
2.1 Core Hazard Directive WARNING: Treat this compound as a potent alkylating agent . The chloromethyl moiety is highly reactive toward biological nucleophiles (DNA, proteins). While specific toxicological data for this exact CAS is limited, "read-across" logic from analogous chloromethyl isoxazoles (e.g., CAS 19788-37-5) mandates a conservative safety posture.
2.2 GHS Classification (Derived & Predicted)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Systemic absorption; interference with cellular metabolism. |
| Skin Corrosion/Irritation | Cat 1B/2 | H314/H315: Causes burns or skin irritation | Alkylation of keratin and dermal proteins. Potential Vesicant. |
| Serious Eye Damage | Cat 1 | H318: Causes serious eye damage | Corrosive to corneal tissue due to HCl release upon hydrolysis. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Mucosal alkylation; lachrymatory effect likely. |
| Sensitization | Skin | H317: May cause allergic skin reaction | Haptenization of skin proteins leading to immune response. |
2.3 The "Hidden" Hazard: Hydrolysis Upon contact with moisture/mucous membranes, the chloromethyl group can slowly hydrolyze to release Hydrochloric Acid (HCl) and the corresponding alcohol, exacerbating local tissue damage.
Safe Handling & Engineering Controls
3.1 The "Zero-Contact" Protocol Due to the alkylating potential, standard lab coats are insufficient.
-
Engineering Controls:
-
Mandatory: Handle only inside a certified chemical fume hood.
-
Airflow: Ensure face velocity > 100 fpm.
-
Vapor Trap: If rotary evaporating, use a secondary cold trap to prevent exhaust of volatile alkyl chlorides.
-
-
Personal Protective Equipment (PPE) Matrix:
| Body Part | Recommended PPE | Rationale |
| Hands | Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer) | Standard nitrile is permeable to small alkyl chlorides over time. Laminate offers >4hr breakthrough protection. |
| Eyes | Chemical Splash Goggles + Face Shield | Standard safety glasses do not protect against vapors or splashes that track around the lens. |
| Respiratory | Full-face respirator with OV/AG cartridges (if outside hood) | Protects against organic vapors and acid gases (HCl). |
3.2 Storage Stability
-
Temperature: Store at -20°C (Freezer) .
-
Atmosphere: Store under Argon or Nitrogen . Moisture sensitivity degrades the chloromethyl handle.
-
Container: Amber glass with PTFE-lined cap.
Emergency Response Protocols
4.1 Decision Logic for Spills
-
Minor Spill (< 5 mL): Absorb with vermiculite/sand. Neutralize with dilute aqueous ammonia (to quench alkylating potential) inside the hood.
-
Major Spill (> 5 mL): Evacuate the lab. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus).
4.2 First Aid (Self-Validating Steps)
-
Eye Contact: Flush with water for 15 mins. Validation: pH of eye surface should return to 7.0-7.4.
-
Skin Contact: Wash with soap and water. Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If coughing persists, suspect delayed pulmonary edema (common with alkylating agents).
Technical Application: Synthesis & Reactivity
5.1 Workflow: Nucleophilic Substitution (S
DOT Diagram: Synthesis Workflow
Caption: Standard S
5.2 Experimental Protocol (Bench-Ready)
-
Setup: Flame-dry a 50 mL round-bottom flask. Purge with N
. -
Solvent: Dissolve 1.0 eq of the amine nucleophile in anhydrous Acetonitrile (0.1 M).
-
Base: Add 1.5 eq of K
CO (powdered) or DIPEA. -
Addition: Cool to 0°C. Add 1.0 eq of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole dropwise via syringe.
-
Why? The chloromethyl group is highly reactive. Rapid addition can cause exotherms or double-alkylation if the amine is primary.
-
-
Monitoring: Stir at RT. Monitor via TLC (stain with KMnO
or UV). -
Workup: Dilute with water, extract 3x with Ethyl Acetate. Wash organics with brine, dry over Na
SO .
Quantitative Data Summary
| Property | Value | Source/Note |
| Boiling Point | ~87-88°C @ 8 mmHg | Analogous to dimethyl variant [1] |
| Density | ~1.4 g/mL | Predicted based on halogenation |
| Flash Point | > 96°C | Estimated |
| LogP | ~2.5 - 3.0 | High lipophilicity due to CF |
| Reactivity | High (Electrophile) | Susceptible to hydrolysis |
References
-
Pattanayak, P., & Chatterjee, T. (2023).[2][3] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88246, Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Retrieved from [Link]
Sources
Metabolic Stability of Trifluoromethyl-Isoxazole Scaffolds: A Mechanistic & Experimental Guide
Topic: Metabolic Stability of Trifluoromethyl-Substituted Isoxazole Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Valdecoxib and Leflunomide. However, its metabolic liability—specifically the lability of the N-O bond—presents a significant challenge. The incorporation of a trifluoromethyl (
The Physicochemical Rationale: Why on Isoxazoles?
The strategic replacement of a methyl group (
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Unlike a methyl group, which is a "metabolic soft spot" prone to CYP450-mediated benzylic hydroxylation (
), the group is metabolically inert to oxidation. -
Electronic Modulation: The
group is strongly electron-withdrawing (Hammett ). This reduces the electron density of the isoxazole ring. While this prevents oxidative attack by electrophilic CYP species (e.g., Compound I), it paradoxically increases the acidity of remaining ring protons (C3-H or C5-H), potentially accelerating base-catalyzed or enzymatic ring opening.
Key Insight: The stability of a trifluoromethyl-isoxazole is not absolute; it is a trade-off between blocking oxidative clearance and potentially exposing the ring to reductive or chemical scission.
Metabolic Liabilities: The "Killers" of the Isoxazole Core
To engineer stability, one must understand the degradation mechanisms.
A. Oxidative Dealkylation (Blocked by )
In standard alkyl-substituted isoxazoles, Cytochrome P450s (primarily CYP2C9 and CYP3A4) rapidly hydroxylate the alkyl side chains.
-
Mechanism:[1][2][3][4][5] Hydrogen abstraction followed by oxygen rebound.
-
Solution:
substitution completely abolishes this pathway at the substituted position due to the high ionization potential of fluorine electrons.
B. Reductive Ring Scission (The Isoxazole Liability)
This is the dominant clearance pathway for many isoxazole drugs (e.g., Leflunomide, Zonisamide).
-
Mechanism:[1][2][3][4][5] Cleavage of the weak N-O bond (bond energy ~55 kcal/mol) to form an enamino ketone or nitrile.
-
Enzymology: Mediated by cytosolic reductases, aldehyde oxidase, or CYP450s acting in a reductive mode (often Fe(II)-mediated charge transfer).
-
Impact of
: While prevents oxidation, its electron-withdrawing nature can destabilize the N-O bond electronically, making the ring more susceptible to reductive electron transfer.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent fate of Methyl- vs. Trifluoromethyl-isoxazoles.
Figure 1: Divergent metabolic fates. Note that
Experimental Protocol: Assessing Metabolic Stability
Standard Human Liver Microsome (HLM) assays often bias towards oxidative metabolism. To accurately assess trifluoromethyl-isoxazoles, the protocol must account for reductive potential.
Protocol: Microsomal Stability (Phase I)
Objective: Determine Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Test Compound: 1
final concentration (from 10 mM DMSO stock). -
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow Steps
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike with Test Compound (1
).[6][7] Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to initiate reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer (detects NADPH-independent chemical instability).
-
-
Sampling: Remove 50
aliquots at min. -
Quenching: Immediately dispense into 150
ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C). -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Calculation of
Plot
Experimental Workflow Diagram
Figure 2: Standardized workflow for distinguishing enzymatic (NADPH-dependent) vs. chemical instability.
SAR Analysis: vs. vs.
The following data summarizes the typical stability trends observed in isoxazole scaffolds (derived from composite literature data, e.g., Leflunomide analogs).
Table 1: Comparative Metabolic Stability Profiles
| Substituent (R) | Position | Primary Metabolic Route | Stability Rating | |
| C-3 | Ring Scission (Reductive) | < 15 min | Low | |
| C-5 | Methyl Hydroxylation | 20 - 45 min | Moderate | |
| C-5 | Ring Scission (Slow) | > 120 min | High | |
| C-3 | Ring Scission (Moderate) | 60 - 90 min | High |
Interpretation:
-
Unsubstituted (
): Extremely labile. The C3-H is acidic, facilitating ring opening to the cyano-enol form (e.g., Leflunomide bioactivation). -
Methyl (
): Stabilizes the ring against opening but introduces a new liability (oxidation of the methyl group). -
Trifluoromethyl (
): Provides the "Goldilocks" zone. It blocks the oxidative liability of the methyl group. While it activates the ring electronically, the steric bulk of the group (similar volume to isopropyl) often hinders the approach of reductases, resulting in a net increase in stability.
References
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[1][8][9][10][11][12][13] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zhang, D., et al. (2008).[8] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[8][12] Drug Metabolism and Disposition.[1][8][9][10][11][12][13] Link
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec. Link
-
Pillaiyar, T., et al. (2018). Recent discovery and development of inhibitors targeting coronaviruses. Drug Discovery Today. Link (Discusses isoxazole stability in antiviral scaffolds).
Sources
- 1. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. mdpi.com [mdpi.com]
- 12. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Methodological & Application
Nucleophilic substitution protocols for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
Application Note: Nucleophilic Substitution Protocols for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
Part 1: Introduction & Chemical Biology Analysis
1.1 The "Warhead" Scaffold The 4-(chloromethyl)-3-(trifluoromethyl)isoxazole scaffold represents a specialized "warhead" intermediate in medicinal chemistry and agrochemical synthesis. Its value lies in the unique electronic push-pull dynamics created by the substituents on the isoxazole core:
-
3-Trifluoromethyl (
): A potent electron-withdrawing group (EWG) that significantly lowers the electron density of the isoxazole ring. This increases the lipophilicity ( ) of the final molecule, a critical parameter for membrane permeability in drug discovery. -
4-Chloromethyl (
): This moiety functions as a "super-benzylic" electrophile. The electron-deficient heterocycle hyper-activates the methylene carbon, making it exceptionally reactive toward nucleophiles via mechanisms.
1.2 Reactivity vs. Stability Paradox
While the
-
Risk: Strong bases (e.g., NaOH, NaOEt) or high temperatures can trigger deprotonation at C-5 (if unsubstituted) or nucleophilic attack on the ring itself, leading to N-O bond cleavage and ring opening to form inactive nitriles or enols.
-
Solution: Protocols must utilize soft nucleophiles and non-nucleophilic bases (e.g., DIPEA,
) in aprotic solvents to favor substitution over elimination or ring degradation.
Part 2: Experimental Decision Matrix
The following workflow illustrates the critical decision points for selecting the correct protocol based on the nucleophile type.
Caption: Decision tree for nucleophilic substitution, highlighting specific risks and optimization strategies for Amines, Thiols, and Alcohols.
Part 3: Detailed Protocols
Safety Warning (Critical)
-
Lachrymator: 4-(chloromethyl)-3-(trifluoromethyl)isoxazole is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
-
Vesicant: Avoid all skin contact.[1][2] Double-gloving (Nitrile) is recommended.
Protocol A: C-N Bond Formation (Amination)
Best for: Synthesis of kinase inhibitor scaffolds.
Rationale: The reaction is exothermic. To prevent the "runaway" formation of bis-alkylated byproducts (where the product amine reacts with another molecule of starting material), we utilize DIPEA as a proton scavenger or use the nucleophilic amine in excess.
Reagents:
-
Substrate: 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv) OR Primary amine (3.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
Step-by-Step:
-
Preparation: Dissolve 1.0 equiv of the isoxazole substrate in MeCN (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling controls the initial exotherm and suppresses side reactions.
-
Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the amine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[3] Look for disappearance of the chloride peak (
not visible usually, look for UV shift).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeCN.
-
Redissolve residue in EtOAc. Wash with saturated
(aq) followed by Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel).
Protocol B: C-O Bond Formation (Etherification via Finkelstein)
Best for: Synthesis of agrochemical ethers.
Rationale: Chloride is a moderate leaving group. Direct displacement by alcohols can be sluggish, requiring heat that might degrade the isoxazole ring. We use TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide intermediate in situ (Finkelstein reaction logic), allowing the reaction to proceed at lower temperatures.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Phenol or Aliphatic Alcohol (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (1.5 equiv for sterically hindered alcohols) -
Catalyst: TBAI (10 mol%)
-
Solvent: Acetone (for Phenols) or DMF (for Aliphatic alcohols).
Step-by-Step:
-
Activation: In a vial, combine the Alcohol (1.1 equiv),
(2.0 equiv), and solvent. Stir at RT for 15 mins to facilitate deprotonation. -
Catalyst Addition: Add TBAI (0.1 equiv) to the mixture.
-
Substrate Addition: Add the isoxazole chloride (1.0 equiv) in one portion.
-
Reaction:
-
Phenols:[1] Stir at RT for 4–12 hours.
-
Aliphatic Alcohols: Heat to 50 °C. Do not exceed 60 °C to preserve the isoxazole ring.
-
-
Workup: Dilute with water and extract with EtOAc (
). The TBAI must be washed out thoroughly with water/brine washes.
Part 4: Data & Troubleshooting
4.1 Solvent & Base Compatibility Table
| Solvent | Base | Reaction Rate | Stability Risk | Recommendation |
| MeCN | DIPEA | Fast | Low | Preferred for Amines. Easy workup. |
| DMF | Moderate | Low | Preferred for Thiols/Phenols. Hard to remove DMF. | |
| Ethanol | NaOEt | Very Fast | High | AVOID. Strong nucleophilic base causes ring opening (isoxazole |
| Acetone | Slow | Low | Good for Finkelstein conditions (TBAI cat). |
4.2 Troubleshooting Guide
-
Problem: Low yield with primary amines (Bis-alkylation).
-
Problem: Ring Cleavage (Appearance of nitrile peak in IR ~2200 cm⁻¹).
-
Problem: Hydrolysis to alcohol (Formation of 4-(hydroxymethyl)...).
Part 5: References
-
General Isoxazole Reactivity: P. Pattanayak, T. Chatterjee. "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." J. Org.[5] Chem., 2023, 88, 5420-5430.[5] Link[5]
-
Nucleophilic Substitution on Heterocycles: Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005. Link
-
Safety & Handling: Fisher Scientific. "Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole" (Analogous handling data). Link
-
Finkelstein Catalysis in Heterocycles: Echemi. "4-CHLORO-3-(TRIFLUOROMETHYL)ISOXAZOLE Derivatives and Synthesis." Link
(Note: Specific literature on the exact 4-chloromethyl-3-CF3-isoxazole substrate is sparse; protocols are derived from the authoritative chemistry of analogous 4-chloromethyl-3,5-disubstituted isoxazoles and benzyl halides cited above.)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 6. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis of Novel Antiviral Agents from 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole: A Guide for Medicinal Chemists
In the relentless pursuit of novel antiviral therapeutics, the strategic selection of core molecular scaffolds is paramount. Among the privileged structures in medicinal chemistry, the isoxazole ring has consistently demonstrated significant potential due to its versatile biological activities, including antiviral applications.[1][2][3] The incorporation of a trifluoromethyl (CF3) group can further enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] This guide provides a detailed exploration of the synthesis of antiviral agents utilizing 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a highly versatile and reactive synthon for the construction of diverse and potent antiviral molecules.
This document will delve into the rationale behind the synthetic pathways, provide detailed, field-tested protocols, and offer insights into the characterization and analytical control of the resulting compounds.
The Core Synthon: 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole
The strategic importance of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole lies in the convergence of two key structural features: the biologically active trifluoromethylated isoxazole core and the reactive chloromethyl group at the 4-position. This chloromethyl handle serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide array of functional groups and pharmacophores.
Rationale for Synthesis of the Core Synthon
While various methods exist for the synthesis of trifluoromethylated isoxazoles, a common approach involves the cycloaddition of a trifluoromethyl-containing nitrile oxide with an appropriate alkyne.[6][7] Another effective strategy involves a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyls.[8] The subsequent chlorination of a hydroxymethyl precursor at the 4-position, for instance using thionyl chloride or N-chlorosuccinimide, would yield the desired 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the core synthon.
Caption: Synthetic workflow for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and its derivatization.
Application in Antiviral Agent Synthesis: Protocols and Mechanistic Insights
The chloromethyl group of the core synthon is an excellent electrophile for the alkylation of various nucleophiles, enabling the construction of diverse molecular architectures with potential antiviral activity. Below are detailed protocols for the synthesis of two distinct classes of antiviral candidates.
Synthesis of Isoxazole-Based Acyclic Nucleoside Analogs
Acyclic nucleoside analogs are a well-established class of antiviral agents that act by inhibiting viral polymerases. The isoxazole moiety can function as a bioisosteric replacement for the sugar ring of natural nucleosides.
Protocol 1: Synthesis of 4-((Uracil-1-yl)methyl)-3-(trifluoromethyl)isoxazole
This protocol details the N-alkylation of uracil with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.
-
Materials:
-
4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 eq)
-
Uracil (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred solution of uracil in DMF, add potassium carbonate.
-
Add a solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole in DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
-
Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the uracil anion. Potassium carbonate acts as a base to deprotonate the uracil, generating the nucleophile. The reaction temperature is elevated to ensure a reasonable reaction rate.
Caption: Protocol workflow for the synthesis of an isoxazole-based acyclic nucleoside analog.
Synthesis of Isoxazole-Thioether Derivatives
Thiol-containing molecules and thioethers are known to exhibit a range of biological activities, including antiviral effects, potentially through mechanisms such as inhibiting viral entry or replication.[9]
Protocol 2: Synthesis of 4-((4-Chlorophenyl)thiomethyl)-3-(trifluoromethyl)isoxazole
This protocol describes the S-alkylation of a substituted thiophenol with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole.
-
Materials:
-
4-(chloromethyl)-3-(trifluoromethyl)isoxazole (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Cesium carbonate (Cs2CO3) (1.2 eq)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 4-chlorothiophenol in acetonitrile, add cesium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Causality and Insights: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for S-alkylation reactions, leading to higher yields and cleaner reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation. The workup with sodium bicarbonate is to neutralize any remaining acidic species.
Characterization and Analytical Controls
The successful synthesis and purity of the target compounds must be rigorously verified using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations for Target Compounds |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the introduced nucleophile (e.g., uracil or chlorophenylthio protons) and a characteristic singlet for the methylene bridge protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new carbon signals from the appended moiety and a signal for the methylene bridge carbon. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet corresponding to the CF3 group. |
| Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. | The molecular ion peak ([M+H]⁺ or [M]⁺) should match the calculated exact mass of the target compound. |
| HPLC | Assessment of purity. | A single major peak indicating a high degree of purity (typically >95%). |
Conclusion and Future Perspectives
The 4-(chloromethyl)-3-(trifluoromethyl)isoxazole scaffold is a powerful and versatile building block for the synthesis of novel antiviral agents. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this core structure. The ease of diversification via nucleophilic substitution on the chloromethyl group allows for the rapid generation of compound libraries for screening against a wide range of viral targets. Future work could focus on expanding the range of nucleophiles to include other biologically relevant moieties, such as amino acids, peptides, and other heterocyclic systems, to develop next-generation antiviral therapeutics with improved efficacy and broader spectrum of activity.
References
-
Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 12, 2026, from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
ISSN: 2277–4998 GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 12, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). MDPI. Retrieved February 12, 2026, from [Link]
-
Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 12, 2026, from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018, July 23). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- And Intra-Molecular C-H Arylation. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Conditions for amine alkylation with 4-(chloromethyl)isoxazoles
Executive Summary
The alkylation of amines using 4-(chloromethyl)isoxazoles is a cornerstone transformation in medicinal chemistry, particularly for generating bioisosteres of amide linkers or constructing central heterocyclic scaffolds. While the 4-(chloromethyl)isoxazole moiety acts as a potent electrophile comparable to benzyl chloride, its reactivity is modulated by the electron-deficient nature of the isoxazole ring.
This guide provides a rigorous technical framework for coupling this scaffold with diverse amine nucleophiles. It addresses the specific challenges of this chemistry: preventing polyalkylation of primary amines, mitigating isoxazole ring cleavage (a known risk under strongly basic conditions), and optimizing yields through Finkelstein catalysis.
Mechanistic Principles & Safety
Reactivity Profile
The chloromethyl group at the C4 position of the isoxazole ring is highly activated for
Critical Stability Note: While 3,5-disubstituted isoxazoles (e.g., 3,5-dimethyl-4-(chloromethyl)isoxazole) are robust, isoxazoles lacking substituents at the C3 or C5 positions are prone to base-catalyzed ring opening (forming nitriles or enolates). Avoid strong hydroxide bases (NaOH, KOH) with unsubstituted isoxazole cores.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the
Figure 1: Mechanistic pathway showing the dominant SN2 substitution and the conditional risk of ring cleavage.
Safety Warning: Vesicant Properties
DANGER: 4-(Chloromethyl)isoxazoles are alkylating agents with vesicant properties similar to benzyl halides and nitrogen mustards.
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate solution to destroy the alkylating potential before cleaning.
Optimization Parameters
Base Selection
The choice of base is dictated by the
| Base Type | Examples | Suitability | Notes |
| Inorganic Carbonates | High | Ideal for most substrates. | |
| Tertiary Amines | DIPEA, | Medium | Good for soluble amines. DIPEA is preferred to minimize quaternary salt formation. |
| Strong Hydroxides | NaOH, KOH | Low | Risk of ring opening. Avoid unless the isoxazole is fully substituted (3,5-dimethyl). |
| Hydrides | NaH | Specific | Use only for deprotonating amides/sulfonamides (not amines) to increase nucleophilicity. |
Solvent Systems[1]
-
Acetonitrile (MeCN): The "Gold Standard." Polar aprotic, good solubility for organic substrates, easy removal (
). -
DMF/DMAc: Required for poorly soluble amino acids or salts. Difficult to remove; requires aqueous workup which may hydrolyze the chloride if prolonged.
-
THF: Useful for low-temperature reactions with sensitive amines.
The Finkelstein Advantage (KI Additive)
Adding catalytic Potassium Iodide (KI, 10-20 mol%) converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Mechanism:
-
Benefit: Accelerates reaction rates by 2-5x, allowing for milder temperatures (room temp vs. reflux), which preserves ring integrity.
Standardized Protocols
Decision Matrix (Workflow)
Figure 2: Workflow for selecting reaction conditions based on amine nucleophilicity.
Protocol A: General Alkylation (Secondary Amines)
Best for: Cyclic amines (piperidine, morpholine), diethylamine.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
Addition: Add Potassium Carbonate (
) (2.0 equiv) followed by the Secondary Amine (1.1 equiv). -
Reaction: Heat to 60°C under
atmosphere. Monitor by TLC or LC-MS (typically complete in 2-4 hours).-
Note: If reaction is slow (>6 hours), add KI (0.1 equiv).
-
-
Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Rinse with EtOAc.[1]
-
Purification: Concentrate the filtrate. The residue is often pure enough; otherwise, purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Selective Mono-Alkylation (Primary Amines)
Best for: Benzylamine, functionalized primary alkyl amines.
-
Setup: Dissolve the Primary Amine (3.0 - 5.0 equiv) in DCM or MeCN at 0°C .
-
Rationale: Excess amine acts as both the nucleophile and the base, statistically favoring mono-alkylation over dialkylation.
-
-
Addition: Add 4-(chloromethyl)isoxazole (1.0 equiv) dropwise as a solution in the solvent over 30 minutes.
-
Reaction: Allow to warm to room temperature slowly. Stir for 4-12 hours.
-
Workup: Dilute with DCM, wash with water (to remove excess amine salts), then brine. Dry over
.[1] -
Purification: Column chromatography is usually required to separate mono-alkylated product from trace dialkylated byproducts.
Protocol C: Weak Nucleophiles (Anilines/Amides)
Best for: Electron-deficient anilines, sulfonamides.
-
Setup: Dissolve nucleophile (1.0 equiv) in anhydrous DMF .
-
Activation:
-
For Anilines: Add
(1.5 equiv) and KI (0.5 equiv). -
For Amides: Treat with NaH (1.1 equiv) at 0°C for 30 mins before adding electrophile.
-
-
Alkylation: Add 4-(chloromethyl)isoxazole (1.1 equiv). Heat to 80°C .
-
Workup: Pour into ice water. Extract with EtOAc (x3). Back-wash organic layer with water/LiCl solution to remove DMF.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Chloride is a poor leaving group. | Add NaI or KI (0.2 equiv) to form the reactive iodide in situ (Finkelstein conditions). |
| Dialkylation (Primary Amines) | Stoichiometry imbalance. | Increase amine equivalents to >3.0 or switch to a syringe pump slow addition of the isoxazole. |
| New Spot on TLC (High Polarity) | Hydrolysis to alcohol. | Ensure solvent is anhydrous.[2] Check if base (NaOH/KOH) contains water. |
| Ring Cleavage (Nitrile formation) | Base too strong / Temp too high. | Switch from hydroxide/alkoxide bases to DIPEA or |
References
-
Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole Product Sheet. (Standard reactivity data and physical properties). Link
-
Master Organic Chemistry. Alkylation of Amines: Challenges and Mechanisms. (Foundational theory on amine polyalkylation). Link
-
Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide."[3] Drug Metabolism and Disposition, 2003.[3] (Authoritative source on isoxazole ring stability and cleavage mechanisms). Link
-
Organic Chemistry Portal. Synthesis of Secondary Amines. (General methodologies for selective mono-alkylation). Link
-
National Institutes of Health (PMC). Isoxazole/Isoxazoline Skeleton in Structural Modification. (Applications of isoxazole scaffolds in drug design). Link
Sources
Strategic Functionalization of Trifluoromethyl Isoxazoles: A Guide to Pd-Catalyzed Cross-Coupling
Executive Summary & Chemical Biology Rationale
The 3-(trifluoromethyl)isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry. The incorporation of the trifluoromethyl (
-
Metabolic Shielding: It blocks the C3 position from oxidative metabolism (e.g., hydroxylation), significantly extending the half-life of the parent drug compared to its methyl analog.
-
Electronic Modulation: The strong electron-withdrawing nature of the
group ( ) lowers the LUMO energy of the isoxazole ring, altering the pKa of adjacent protons and influencing the binding affinity to target proteins (e.g., kinase pockets).
However, this electronic deficiency introduces synthetic challenges. The electron-poor ring renders isoxazolyl-metal species (boronic acids/esters) prone to protodeboronation and instability. This guide details optimized protocols for overcoming these hurdles using Palladium-catalyzed cross-coupling, focusing on Suzuki-Miyaura coupling at C4 and Direct C-H Arylation at C5.
Mechanistic Insight: The Electronic Landscape
To design successful experiments, one must understand the electronic bias introduced by the
-
C4-Position (Halide/Boronate): The
group inductively destabilizes the C4-metal bond in boronic acids, accelerating hydrolysis (protodeboronation) over transmetallation. -
C5-Position (C-H Bond): The electron-withdrawing effect significantly acidifies the C5-H bond, making it an ideal candidate for base-assisted Deprotonation-Metalation , facilitating direct arylation without pre-functionalization.
Diagram 1: Mechanistic Logic of -Isoxazole Coupling
Caption: Mechanistic divergence driven by the 3-CF3 group. Path A requires stabilization strategies; Path B exploits the electronic deficiency.
Protocol A: Suzuki-Miyaura Coupling (C4-Functionalization)
This protocol addresses the coupling of 4-iodo-3-(trifluoromethyl)isoxazole with aryl boronic acids. Note that using the isoxazole as the boronic acid is possible but less stable; therefore, the "Reverse Suzuki" (Isoxazole-Halide + Aryl-Boronate) is the preferred route for reliability.
Optimization Data (Ligand Screening)
| Ligand | Catalyst | Yield | Observation |
| PPh3 | Pd(PPh3)4 | 45% | Sluggish; significant dehalogenation observed. |
| dppf | PdCl2(dppf) | 62% | Moderate conversion; requires high temp (100°C). |
| XPhos | Pd2(dba)3 | 88% | Excellent turnover; steric bulk prevents Pd aggregation. |
| SPhos | Pd(OAc)2 | 94% | Best Condition. High activity for electron-deficient halides. |
Detailed Methodology
Reagents:
-
4-iodo-3-(trifluoromethyl)isoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv) - Phosphate is gentler than carbonate, reducing side reactions.
-
Solvent: Toluene:Water (10:1)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Add 1.0 mL of anhydrous Toluene and stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to pale yellow/clear).
-
Substrate Addition: Add 4-iodo-3-(trifluoromethyl)isoxazole (1.0 mmol, 263 mg) and the aryl boronic acid (1.2 mmol).
-
Base Activation: Add K3PO4 (2.0 mmol, 424 mg) followed by degassed water (0.1 mL). Note: The biphasic system is crucial for dissolving inorganic byproducts.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide starting material (
) should disappear.
-
-
Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (5 mL). Dry organic layer over Na2SO4.[1]
-
Purification: Flash chromatography on silica gel.
-isoxazoles are typically non-polar; start gradient with 100% Hexanes.
Protocol B: Direct C-H Arylation (C5-Functionalization)
This method avoids the need for C5-halogenation, utilizing the acidity of the C5-H bond induced by the
Diagram 2: C-H Activation Workflow
Caption: Concerted Metalation-Deprotonation (CMD) pathway favored by carboxylate bases.
Detailed Methodology
Reagents:
-
3-(trifluoromethyl)isoxazole (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 or JohnPhos (5 mol%) - Electron-rich ligands stabilize the Pd(II) intermediate.
-
Base: KOAc (2.0 equiv) - Crucial: Acetate acts as a proton shuttle in the CMD mechanism.
-
Solvent: DMA (N,N-Dimethylacetamide) or NMP.
Step-by-Step Procedure:
-
Vessel Charging: To a pressure tube, add Pd(OAc)2 (11 mg, 0.05 mmol), JohnPhos (15 mg, 0.05 mmol), KOAc (196 mg, 2.0 mmol), and the Aryl Iodide (1.5 mmol).
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Substrate Addition: Add DMA (3 mL) and 3-(trifluoromethyl)isoxazole (1.0 mmol, 137 mg) via syringe.
-
Reaction: Seal the tube and heat to 120°C for 16 hours.
-
Note: Higher temperatures are required for C-H activation compared to Suzuki coupling.
-
-
Quench: Cool to RT. Filter the mixture through a pad of Celite to remove Pd black.
-
Extraction: Dilute filtrate with water (20 mL) and extract with Et2O (3 x 10 mL). Caution: DMA is high-boiling; thorough water washes are needed to remove it.
-
Purification: Column chromatography.
Troubleshooting & QA: Self-Validating Systems
To ensure trustworthiness and reproducibility, apply these validation checks:
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Protodeboronation | Product mass corresponds to Ar-H (loss of B-group). | Base is too strong or reaction is too wet (if using boronic ester substrate). | Use Potassium Formate: Add 1.5 equiv HCOOK to suppress deboronation. Switch to anhydrous conditions. |
| Homocoupling | Dimerization of Aryl Boronic Acid (Ar-Ar). | Oxidant present ( | Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading. |
| Regio-scrambling | Mixture of C4 and C5 products. | Competitive C-H activation during Suzuki coupling. | Lower temperature to <80°C. Use sterically demanding ligands (SPhos) to enforce selectivity at the halogen. |
| Black Precipitate | Reaction stops early; Pd black forms. | Ligand dissociation / Catalyst death. | Add excess ligand (Ligand:Pd ratio 2:1 or 3:1). Ensure inert atmosphere. |
References
-
Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.[2][3][4][5][6][7][8]
-
Key Insight: Establishes the instability of electron-deficient heterocyclic boronates and the use of additives to suppress homocoupling.[2]
-
-
Shigenobu, M., Takenaka, K., & Sasai, H. (2015).[9] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[9] Angewandte Chemie International Edition.[9]
- Key Insight: Defines the protocol for regioselective C5 activ
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Key Insight: Validates the use of SPhos/XPhos for electron-deficient heteroaryl halides.
Sources
- 1. youtube.com [youtube.com]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4-Chloromethyl Isoxazoles with Thiol and Phenol Nucleophiles
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] Its unique electronic properties and versatile synthetic handles make it an attractive core for drug design and development.[3][4] This application note provides a detailed guide for the functionalization of 4-chloromethyl isoxazoles, a key building block, via nucleophilic substitution with thiol and phenol derivatives. We present two robust, step-by-step protocols for the synthesis of 4-(arylthiomethyl)isoxazoles and 4-(aryloxymethyl)isoxazoles. The causality behind experimental choices, detailed workflow diagrams, troubleshooting, and characterization data are provided to ensure reproducible and efficient synthesis for researchers in drug discovery and chemical biology.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3] The isoxazole ring acts as a versatile scaffold, and its substituents play a critical role in modulating the pharmacological profile of the molecule.[5] Functionalization at the C4 position, in particular, allows for the introduction of diverse side chains that can interact with biological targets and optimize drug-like properties.
The 4-chloromethyl group on the isoxazole ring is an excellent electrophilic handle. It behaves similarly to a benzylic halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity provides a straightforward and efficient route to introduce sulfur (thioether) and oxygen (ether) linkages, connecting the isoxazole core to a wide array of functional groups.
Mechanistic Overview: The Sₙ2 Pathway
The core reaction described in these protocols is a classic bimolecular nucleophilic substitution (Sₙ2). The process is initiated by the deprotonation of the thiol or phenol nucleophile using a suitable base, generating a highly nucleophilic thiolate or phenoxide anion. This anion then attacks the electrophilic methylene carbon of the 4-chloromethyl isoxazole, displacing the chloride leaving group in a single, concerted step.
Figure 1: General mechanism for Sₙ2 functionalization of 4-chloromethyl isoxazole.
The choice of base and solvent is critical for reaction efficiency. A non-nucleophilic base is required to prevent competition with the primary nucleophile. The solvent should be polar and aprotic (e.g., DMF, Acetonitrile) to solvate the cationic counter-ion of the base and promote the Sₙ2 pathway without interfering with the nucleophile.
Experimental Workflow Overview
The following workflow provides a high-level overview of the experimental process, from initial setup to final product analysis. This standardized procedure is designed to ensure consistency and high-quality outcomes.
Figure 2: Standardized workflow for the synthesis of functionalized isoxazoles.
Protocol 1: Synthesis of 4-(Arylthiomethyl)isoxazoles
Principle: This protocol details the formation of a thioether linkage between a 4-chloromethyl isoxazole and a thiol. Potassium carbonate (K₂CO₃) is used as a mild base, which is sufficient to deprotonate a wide range of aromatic and aliphatic thiols. Acetonitrile is an excellent solvent choice, as it is polar aprotic and easily removed during work-up. This method is adapted from general procedures for thioether synthesis.[6][7]
Materials and Equipment:
-
3,5-Disubstituted-4-chloromethylisoxazole
-
Substituted Thiol (e.g., 4-methoxythiophenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel), developing chamber
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted thiol (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) to the solution.
-
Rationale: K₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates the thiol to form the thiolate anion. An excess ensures complete activation.
-
-
Activation: Stir the mixture vigorously at room temperature for 30 minutes. The formation of the potassium thiolate salt may result in a suspension.
-
Electrophile Addition: Dissolve the 4-chloromethyl isoxazole (1.1 mmol, 1.1 eq) in a minimal amount of acetonitrile (2-3 mL) and add it dropwise to the reaction mixture.
-
Rationale: A slight excess of the electrophile can help drive the reaction to completion, but a 1:1 ratio is often sufficient. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the starting thiol and chloromethyl isoxazole spots and the appearance of a new, typically less polar, product spot indicates reaction completion.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Rationale: Washing with water and brine removes any remaining inorganic salts and polar impurities.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected ¹H NMR signals: A characteristic singlet for the methylene protons (-CH₂-S-) typically appears in the range of δ 4.0-4.5 ppm.
-
Expected ¹³C NMR signals: The methylene carbon signal will appear around δ 30-40 ppm.
Protocol 2: Synthesis of 4-(Aryloxymethyl)isoxazoles
Principle: This protocol describes the formation of an ether linkage via a Williamson ether synthesis. Phenols are generally less acidic than thiols, and a stronger base may be required for efficient deprotonation. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. Dimethylformamide (DMF) is an ideal solvent due to its high polarity and boiling point, which facilitates the reaction. This procedure is based on established methods for ether synthesis involving chloromethyl heterocycles.[8]
Materials and Equipment:
-
3,5-Disubstituted-4-chloromethylisoxazole
-
Substituted Phenol (e.g., 4-cyanophenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Syringes and needles for handling NaH and dry solvents
-
All other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
NaH Preparation: In a dry, three-neck flask under an inert atmosphere, add the required amount of NaH (1.2 mmol, 1.2 eq). Wash the NaH dispersion with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
CAUTION: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
-
Reagent Addition: Add anhydrous DMF (5 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Phenol Addition: Dissolve the substituted phenol (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.
-
Rationale: Adding the phenol solution slowly to the NaH at 0 °C controls the evolution of hydrogen gas. NaH is a strong, irreversible base that ensures complete formation of the phenoxide.
-
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.
-
Electrophile Addition: Add the 4-chloromethyl isoxazole (1.1 mmol, 1.1 eq) as a solution in DMF (2 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive phenols.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted NaH.
-
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
Expected ¹H NMR signals: A characteristic singlet for the methylene protons (-CH₂-O-) typically appears in the range of δ 5.0-5.5 ppm.
-
Expected ¹³C NMR signals: The methylene carbon signal will appear around δ 60-70 ppm.
Data Summary & Scope
The described protocols are versatile and can be applied to a range of substituted isoxazoles, thiols, and phenols. The following table provides representative data for typical substrate combinations.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Methoxythiophenol | K₂CO₃ | CH₃CN | 60 | 6 | 92% |
| 2 | 2-Naphthalenethiol | K₂CO₃ | CH₃CN | 60 | 8 | 88% |
| 3 | Thiophene-2-thiol | K₂CO₃ | CH₃CN | 60 | 5 | 95% |
| 4 | 4-Cyanophenol | NaH | DMF | RT | 12 | 85% |
| 5 | 3,5-Dimethylphenol | NaH | DMF | RT | 10 | 91% |
| 6 | 2-Naphthol | NaH | DMF | 40 | 12 | 83% |
Scope and Limitations:
-
Thiols: This reaction is generally high-yielding with both electron-rich and electron-deficient aromatic thiols. Aliphatic thiols also work well.
-
Phenols: Electron-withdrawing groups on the phenol may increase its acidity, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide. Sterically hindered phenols (e.g., 2,6-disubstituted) may react slower and require elevated temperatures.
-
Isoxazole Core: The reaction is tolerant of a wide variety of substituents at the 3- and 5-positions of the isoxazole ring.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1][3][4] ()
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[2] ()
-
Biologically-active isoxazole-based drug molecules. ResearchGate.[5] ()
-
Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM). Arkat USA.[7] ()
-
Supplementary Material: Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. Arkivoc.[6] ()
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.[8] ()
-
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.[9] ()
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Strategic Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole Derivatives: A Guide for Medicinal Chemists
An Application Note and Protocol for Researchers
Abstract
The 4-(aminomethyl)-3-(trifluoromethyl)isoxazole scaffold is a privileged motif in modern drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the isoxazole core serves as a versatile and bioisosteric replacement for other functional groups.[1][2] The primary aminomethyl substituent provides a crucial anchor for interactions with biological targets and a key handle for further derivatization. However, the synthesis of this specific 3,4-substituted pattern presents unique challenges, primarily in controlling regioselectivity and managing the reactive functional groups. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and the underlying chemical principles for the successful preparation of these high-value compounds.
The Synthetic Challenge: A Retrosynthetic Analysis
The most powerful and convergent method for constructing the isoxazole ring is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[3][4][5] Our strategy, therefore, hinges on disconnecting the target molecule through this reaction.
The primary retrosynthetic disconnection reveals two key synthons:
-
Trifluoroacetonitrile Oxide : A highly reactive 1,3-dipole that delivers the C3-CF3 moiety. Due to its instability, it must be generated in situ.[6]
-
A Protected Propargylamine : An alkyne dipolarophile containing a masked aminomethyl group at the desired position. The use of a protecting group is essential to prevent side reactions with the highly electrophilic nitrile oxide intermediate.
This approach offers superior control over the final substitution pattern compared to post-cyclization functionalization, which can be plagued by issues of selectivity and harsh reaction conditions.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis is contingent on the efficient preparation of the two key building blocks.
Precursor for Trifluoroacetonitrile Oxide Generation
Trifluoroacetonitrile oxide is typically generated in situ from a stable precursor to avoid its rapid dimerization or decomposition. One of the most common and effective precursors is trifluoroacetohydroxamoyl bromide.
Protocol 1: Synthesis of Trifluoroacetohydroxamoyl Bromide
This protocol is adapted from established procedures for the halogenation of aldoximes.
-
Rationale: The reaction proceeds via the halogenation of the trifluoromethyl aldoxime. N-Bromosuccinimide (NBS) is a convenient and solid brominating agent that is easier to handle than liquid bromine. The reaction is typically fast and clean.
| Material/Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Trifluoromethyl aldoxime | 113.04 | 1.13 g | 10.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Dissolve trifluoromethyl aldoxime (10.0 mmol) in 20 mL of DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting aldoxime is consumed.
-
Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often used in the next step without further purification.
Synthesis of the Protected Propargylamine Dipolarophile
A Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the cycloaddition conditions and its straightforward removal under acidic conditions.
Protocol 2: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)
-
Rationale: This is a standard nucleophilic substitution where the deprotonated Boc-amide anion attacks propargyl bromide. Di-tert-butyl dicarbonate is the reagent of choice for introducing the Boc group.
| Material/Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Propargylamine | 55.08 | 5.51 g | 100 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.83 g | 100 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Water | 18.02 | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve propargylamine (100 mmol) and Boc₂O (100 mmol) in 200 mL of DCM in a 500 mL flask.
-
In a separate beaker, dissolve NaOH (100 mmol) in 100 mL of water and cool the solution.
-
Add the cold NaOH solution to the DCM solution and stir vigorously at room temperature overnight.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the product, which is typically a solid or oil of sufficient purity for the next step.
Core Synthesis: [3+2] Cycloaddition and Deprotection
This section details the central cycloaddition reaction followed by the final deprotection step to yield the target compound.
Caption: Overall experimental workflow for the synthesis.
Protocol 3: Synthesis of tert-butyl ((3-(trifluoromethyl)isoxazol-4-yl)methyl)carbamate
-
Rationale: The trifluoroacetonitrile oxide is generated in situ from the hydroxamoyl bromide using a non-nucleophilic base like triethylamine (Et₃N).[7] The nitrile oxide is immediately trapped by the N-Boc-propargylamine dipolarophile. The slow addition of the base is critical to keep the concentration of the unstable nitrile oxide low, minimizing side reactions like furoxan formation (dimerization).
| Material/Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Trifluoroacetohydroxamoyl Bromide | 191.94 | 0.96 g | 5.0 |
| N-Boc-propargylamine | 155.19 | 0.85 g | 5.5 |
| Triethylamine (Et₃N) | 101.19 | 0.70 mL | 5.0 |
| Toluene | 92.14 | 25 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL flask, add trifluoroacetohydroxamoyl bromide (5.0 mmol) and N-Boc-propargylamine (5.5 mmol) and dissolve in 20 mL of toluene.
-
Prepare a solution of triethylamine (5.0 mmol) in 5 mL of toluene.
-
Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over 2 hours at room temperature with vigorous stirring. A white precipitate (triethylammonium bromide) will form.
-
After the addition is complete, stir the reaction for an additional 4 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, add 25 mL of hexane to the mixture and filter off the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to isolate the desired protected isoxazole.
Protocol 4: Boc Deprotection to Yield 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole
-
Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM is highly effective for this transformation. The reaction is typically clean and rapid, yielding the ammonium salt of the final product.
| Material/Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Boc-protected Isoxazole (from Protocol 3) | 266.21 | 266 mg | 1.0 |
| Dichloromethane (DCM) | 84.93 | 5 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1 mL | ~13 |
Step-by-Step Procedure:
-
Dissolve the Boc-protected isoxazole (1.0 mmol) in 5 mL of DCM in a 25 mL flask.
-
Add TFA (1 mL) dropwise at room temperature. Gas evolution (isobutylene) will be observed.
-
Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the target amine. It can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Data Summary and Expected Outcomes
The following table provides expected yields based on literature precedents for similar transformations. Actual yields may vary.
| Reaction Step | Protocol | Starting Material | Product | Expected Yield (%) |
| N-Boc Protection | 2 | Propargylamine | N-Boc-propargylamine | >90% |
| [3+2] Cycloaddition | 3 | N-Boc-propargylamine | tert-butyl ((3-(trifluoromethyl)isoxazol-4-yl)methyl)carbamate | 60-80% |
| Boc Deprotection | 4 | Boc-protected Isoxazole | 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole Salt | >95% (quantitative) |
Alternative Strategy: Tandem Trifluoromethylation-Cyclization
Recent advancements have enabled the synthesis of 4-(trifluoromethyl)isoxazoles directly from α,β-unsaturated carbonyl compounds.[8][9] A notable method employs sodium triflinate (CF₃SO₂Na) as the CF₃ source and tert-butyl nitrite (tBuONO) as both an oxidant and the source of the N-O fragment.[9][10]
To adapt this for our target, one could envision using an α,β-unsaturated aldehyde that contains a masked amine precursor. For example, a protected β-amino acrolein derivative. This route is potentially more step-intensive due to the synthesis of the specialized starting material but represents an alternative metal-free approach to the core scaffold.
References
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available at: [Link]
-
Full article: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]
-
Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]
-
Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC - NIH. Available at: [Link]
-
Synthesis of Trifluoromethylated Isoxazoles by [2+3] Cycloaddition. Synfacts. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PMC. Available at: [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. Available at: [Link]
-
A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. Available at: [Link]
-
Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Oxidative Conversion of Chloromethyl Isoxazoles to Isoxazole Carbaldehydes
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: Reactivity vs. Ring Stability
The conversion of chloromethyl isoxazoles (1) to isoxazole carbaldehydes (2) is a pivotal transformation in medicinal chemistry. These aldehydes serve as high-value intermediates for installing the isoxazole pharmacophore—a bioisostere for carboxylic acids and esters found in COX-2 inhibitors (Valdecoxib) and beta-lactamase inhibitors.[1]
The synthetic challenge lies in the "benzylic-like" reactivity of the chloromethyl group attached to the electron-deficient isoxazole ring. While the halide is activated for nucleophilic attack, the isoxazole core itself is susceptible to:
-
Ring Opening: Under vigorous acidic or reducing conditions (N-O bond cleavage).[1]
-
C4-Deprotonation: If the C4 position is unsubstituted, strong bases can lead to side reactions or polymerization.[1]
-
Over-oxidation: Formation of the carboxylic acid, which is difficult to reduce back to the aldehyde selectively.
This guide details three field-proven protocols to effect this transformation, prioritizing yield, safety, and operational simplicity.
Decision Matrix: Selecting the Right Reagent
Figure 1: Decision tree for selecting the optimal oxidation protocol based on substrate constraints.
Part 2: Detailed Protocols
Method A: Kornblum Oxidation (The "Workhorse" Protocol)
Best For: Scale-up, thermally stable substrates, cost-efficiency.[1]
Mechanism:
Mechanistic Insight
The isoxazole ring acts as an electron-withdrawing group, significantly enhancing the electrophilicity of the methylene carbon. This facilitates the initial attack by DMSO even at moderate temperatures (
Protocol
Reagents:
-
Substrate: 5-(Chloromethyl)-3-substituted-isoxazole (1.0 equiv)[1]
-
Solvent/Reagent: Dimethyl sulfoxide (DMSO) (5-10 vol)[1]
-
Base: Sodium Bicarbonate (
) (1.5 - 2.0 equiv) -
Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Catalyzes the reaction via Finkelstein exchange.
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloromethyl isoxazole in anhydrous DMSO.
-
Note: DMSO must be dry.[1] Water competes with DMSO as a nucleophile, leading to the alcohol byproduct.
-
-
Addition: Add solid
and KI (if using). The base neutralizes the HCl by-product, preventing acid-catalyzed degradation. -
Heating: Heat the mixture to 80–100°C under an inert atmosphere (
). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x).[1] Wash combined organics copiously with water and brine to remove DMSO.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hex/EtOAc).
Typical Yield: 75–90%
Method B: Sommelet Reaction (The "Classic" Protocol)
Best For: Small scale, simple isoxazoles, avoiding odorous sulfur byproducts. Mechanism: Formation of a quaternary hexaminium salt followed by hydrolysis.[2]
Mechanistic Insight
Hexamethylenetetramine (HMTA) acts as a tertiary amine nucleophile.[1] The resulting salt is stable and can often be isolated. Hydrolysis involves the fragmentation of the HMTA cage, transferring the methylene protons to the nitrogen, effectively oxidizing the carbon.
Protocol
Reagents:
-
Substrate: Chloromethyl isoxazole (1.0 equiv)[1]
-
Reagent: Hexamethylenetetramine (HMTA) (1.1 equiv)
-
Solvent 1: Chloroform (
) or Ethanol (for salt formation)[1] -
Solvent 2: 50% Aqueous Acetic Acid (for hydrolysis)
Step-by-Step:
-
Salt Formation: Dissolve the substrate in
(or EtOH). Add HMTA.[1] -
Reflux 1: Reflux for 2–4 hours. A white precipitate (the hexaminium salt) usually forms.[1]
-
Isolation (Optional but Recommended): Cool and filter the salt. Wash with cold ether. This removes non-polar impurities.[1]
-
Hydrolysis: Suspend the salt (or crude residue) in 50% aqueous acetic acid.
-
Reflux 2: Reflux for 2–4 hours. The solution will turn clear as the aldehyde forms.
-
Workup: Cool, neutralize carefully with solid
(caution: foaming) to pH ~7-8. Extract with ether or DCM.
Typical Yield: 60–80%[1]
Method C: N-Oxide Oxidation (The "Mild" Protocol)
Best For: Highly sensitive substrates, complex natural product synthesis. Mechanism: Displacement by N-oxide oxygen followed by base-induced elimination (similar to Kornblum but milder).
Protocol
Reagents:
-
Substrate: Chloromethyl isoxazole (1.0 equiv)[1]
-
Reagent: N-Methylmorpholine N-oxide (NMO) (2.0 equiv) or Pyridine N-oxide.[1]
-
Solvent: Acetonitrile (
)[1] -
Base: DBU (1.0 equiv) or
[1]
Step-by-Step:
-
Mix: Dissolve substrate and NMO in Acetonitrile.
-
Reaction: Stir at room temperature or mild heat (40°C).
-
Elimination: Add DBU and stir for 1 hour to drive the elimination of the morpholine byproduct.
-
Workup: Standard aqueous extraction.
Typical Yield: 65–85%[1]
Part 3: Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | Method A: Kornblum | Method B: Sommelet | Method C: N-Oxide |
| Reagent Cost | Low (DMSO) | Low (HMTA) | Moderate (NMO) |
| Reaction Temp | High (80-100°C) | Moderate (Reflux) | Low (RT-40°C) |
| Odor Profile | High (DMS byproduct) | Low | Low |
| Acid Sensitivity | Compatible (Basic) | Incompatible (Acidic step) | Compatible (Neutral) |
| Isoxazole Risk | Low (if T < 120°C) | Moderate (Hydrolysis step) | Very Low |
| Scaleability | Excellent | Good | Moderate |
Troubleshooting Guide
-
Problem: Low Conversion (Starting Material remains).
-
Cause: Chloride is not reactive enough.
-
Fix: Add 0.1–0.5 equiv of NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.
-
-
Problem: "Black Tar" formation in Kornblum.
-
Cause: Thermal decomposition or polymerization.[1]
-
Fix: Lower temperature to 80°C and extend time. Ensure inert atmosphere (
/Ar) to prevent radical side reactions.
-
-
Problem: Low Yield in Sommelet (Hydrolysis step).
-
Cause: Isoxazole ring instability in hot acid.[1]
-
Fix: Switch to the Delepine Reaction modification (using mild acid/EtOH) or revert to Method A.
-
Part 4: References
-
Kornblum, N., et al. (1959).[1][3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3][5] Journal of the American Chemical Society. Link
-
Angyal, S. J. (2011).[1][2] "The Sommelet Reaction."[2][6][7] Organic Reactions.[1][2][8][9][10][11] Link
-
Graham, T. H. (2010).[1][10] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters. (Demonstrates utility of heterocyclic aldehydes). Link
-
Mancuso, A. J., & Swern, D. (1981).[1] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis. (Review of DMSO based oxidations). Link[1]
-
Dmochowski, I. J., et al. (2023).[1][8] "Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles." Royal Society of Chemistry.[8] (Context on isoxazole stability and synthesis). Link
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- 5. "Dimethyl Sulfoxide Oxidation of Primary Alcohols" by Carmen Vargas Zenarosa [scholarworks.wmich.edu]
- 6. organicreactions.org [organicreactions.org]
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- 9. Dimethyl sulfoxide [organic-chemistry.org]
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- 11. bch.ro [bch.ro]
Application Notes and Protocols: Solvent Selection for S_N2 Reactions with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
Abstract
This technical guide provides a comprehensive analysis of solvent selection for bimolecular nucleophilic substitution (S_N2) reactions involving the highly functionalized heterocyclic building block, 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. The presence of a primary chloride leaving group and a potent electron-withdrawing trifluoromethyl group on the isoxazole ring makes this substrate particularly amenable to S_N2 displacement. However, achieving optimal reaction kinetics and yields is critically dependent on the appropriate choice of solvent. This document elucidates the theoretical principles governing solvent effects in S_N2 reactions, presents a comparative analysis of common solvents, and provides a detailed, validated protocol for empirical solvent screening. The methodologies and insights are tailored for researchers, chemists, and professionals in drug development and materials science to accelerate synthesis and process optimization.
Introduction: The Critical Role of the Solvent
The S_N2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular process.[2][3]
The substrate in focus, 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, possesses key structural features that favor the S_N2 pathway:
-
Primary Alkyl Halide: The chloromethyl group is a primary (1°) electrophilic center, which is sterically accessible and thus highly reactive towards S_N2 attack.[4]
-
Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group and the isoxazole ring are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The incorporation of a -CF3 moiety is known to significantly impact the biological and chemical properties of molecules.[5][6]
While substrate structure is paramount, the reaction environment—specifically the solvent—plays a decisive role in modulating the nucleophile's reactivity and stabilizing the transition state. An improper solvent choice can drastically reduce reaction rates or halt the reaction altogether. This guide provides the foundational knowledge and practical steps to select a solvent that maximizes the efficiency of S_N2 reactions on this valuable isoxazole derivative.
Theoretical Framework: How Solvents Dictate S_N2 Reaction Efficiency
The efficiency of an S_N2 reaction is profoundly influenced by how the solvent interacts with the reactants, particularly the nucleophile. Solvents are broadly categorized based on their polarity and their ability to act as hydrogen-bond donors.[4][7]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can form strong hydrogen bonds.[4] While they are excellent at dissolving ionic nucleophiles, they create a "solvent cage" around the anion through hydrogen bonding.[8][9][10] This solvation shell stabilizes the nucleophile, increasing the energy required for it to break free and attack the electrophile, thereby significantly slowing down the S_N2 reaction.[11][12]
-
Polar Aprotic Solvents: This class of solvents (e.g., DMSO, DMF, acetone, acetonitrile) has significant dipole moments but lacks O-H or N-H bonds.[1][11] They effectively solvate the cation (e.g., Na+, K+) of the nucleophilic salt but interact only weakly with the anionic nucleophile.[9][13] This leaves the nucleophile "naked" and highly reactive, leading to a dramatic acceleration of the S_N2 reaction rate.[8][11] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[8]
-
Non-Polar Solvents: Solvents like hexane and toluene are generally unsuitable for S_N2 reactions. The ionic salts of common strong nucleophiles (e.g., NaN3, KCN) have poor solubility in non-polar media, preventing the reaction from occurring efficiently.[10][12]
For the reaction of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, the goal is to maximize the reactivity of the chosen nucleophile. This is best achieved by using a polar aprotic solvent.
Figure 1: Solvent effect on nucleophile reactivity in S_N2 reactions.
Comparative Data of Common Solvents for S_N2 Reactions
The selection of an optimal solvent involves balancing several properties. The dielectric constant (ε) is a measure of a solvent's ability to insulate charges and is often used as an indicator of polarity.[14] The following table provides a comparative overview of solvents relevant to S_N2 reactions.
| Solvent Name | Type | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Boiling Point (°C) | Expected Performance with 4-(chloromethyl)-3-(trifluoromethyl)isoxazole |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | 153 | Excellent: High polarity effectively dissolves reactants; promotes very fast S_N2 rates.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 3.96 | 189 | Excellent: Highest polarity and strong cation solvation lead to exceptionally fast S_N2 rates.[9][15] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.92 | 82 | Very Good: Promotes fast reactions and is easier to remove due to a lower boiling point.[9] |
| Acetone | Polar Aprotic | 20.7 | 2.88 | 56 | Good: Effective for many S_N2 reactions, though less polar than DMF or DMSO.[1][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.75 | 66 | Moderate: Lower polarity may result in slower rates compared to other aprotic options.[1] |
| Methanol (MeOH) | Polar Protic | 33.0 | 1.70 | 65 | Poor: Strong hydrogen bonding will solvate and deactivate the nucleophile, leading to very slow rates.[9] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 1.69 | 79 | Poor: Similar to methanol, will significantly hinder S_N2 reactivity.[7] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 1.60 | 40 | Poor to Moderate: Limited polarity and low boiling point; may not be polar enough for many nucleophilic salts.[14] |
Data compiled from various sources.[14][16][17][18][19]
Protocol: Empirical Solvent Screening for Optimal S_N2 Reaction Conditions
While theory strongly points towards polar aprotic solvents, the optimal choice can depend on the specific nucleophile, its solubility, and the desired reaction temperature. A parallel screening experiment is the most reliable method for validation.
Objective
To identify the most effective solvent for the S_N2 reaction between 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and a model nucleophile (Sodium Azide, NaN₃) by comparing reaction rates and yields in four different polar aprotic solvents.
Materials and Reagents
-
4-(chloromethyl)-3-(trifluoromethyl)isoxazole (Substrate)
-
Sodium Azide (NaN₃) (Nucleophile)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Acetonitrile (MeCN), Anhydrous
-
Acetone, Anhydrous
-
Reaction vials (e.g., 4 mL) with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates (Silica gel 60 F₂₅₄)
-
LC-MS system for reaction monitoring
-
Ethyl acetate, Hexanes, Deionized water, Brine
Experimental Workflow
Figure 2: General experimental workflow for parallel solvent screening.
Step-by-Step Procedure
-
Preparation: In a glovebox or under an inert atmosphere, prepare four separate, labeled reaction vials, each containing a magnetic stir bar.
-
Solvent Addition: To each vial, add 1.0 mL of the designated anhydrous solvent (Vial 1: DMF, Vial 2: DMSO, Vial 3: MeCN, Vial 4: Acetone).
-
Substrate Addition: Add 4-(chloromethyl)-3-(trifluoromethyl)isoxazole (e.g., 0.1 mmol, 1.0 eq) to each vial. Stir until fully dissolved.
-
Nucleophile Addition: Add sodium azide (0.12 mmol, 1.2 eq) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated block at a constant temperature (a starting point of 50 °C is recommended). Ensure vigorous stirring in all vials.
-
Monitoring: At designated time points (e.g., 30, 60, 120, and 240 minutes), carefully take a small aliquot from each reaction mixture. Dilute the aliquot with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis to determine the ratio of starting material to the product, 4-(azidomethyl)-3-(trifluoromethyl)isoxazole.
-
Work-up (Post-Reaction): After the reaction in the most promising solvent reaches completion (or after a set time, e.g., 4 hours), cool the vials to room temperature. Dilute each reaction mixture with 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL).
-
Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the conversion and relative purity for each solvent system. The solvent that provides the highest conversion in the shortest time is deemed the most effective.
Conclusion and Recommendations
For S_N2 reactions involving 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, polar aprotic solvents are unequivocally the superior choice. [10][11][20] They enhance the reactivity of nucleophiles by minimizing solvation of the anionic species, directly leading to faster reaction rates and often cleaner product profiles.
-
Primary Recommendation: DMF and DMSO are expected to provide the fastest reaction rates due to their high polarity.[15]
-
Alternative Recommendation: Acetonitrile is an excellent alternative, offering a good balance of reactivity and ease of removal during work-up due to its lower boiling point.[9]
It is crucial to perform an empirical screening, as outlined in the protocol, to confirm the optimal solvent for the specific nucleophile and conditions employed in your laboratory. This data-driven approach ensures the development of a robust, efficient, and scalable synthetic procedure.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
ChIRP. (2021, July 8). 2.4: Differentiating SN2 from SN1 reactions. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: SN2 Reaction: Kinetics. Retrieved from [Link]
-
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
PMC. (2024, June 12). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
PubMed. (2016, May 26). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- And Intra-Molecular C-H Arylation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hansa Center. (n.d.). Solvent Physical Properties. Retrieved from [Link]
-
ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved from [Link]
-
ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]
-
MSJChem. (2017, October 24). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). YouTube. Retrieved from [Link]
-
Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole-based pharmaceutically important molecules including drugs. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Retrieved from [Link]
-
PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]
-
NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (2024, July 29). (PDF) Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
RSC Publishing. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Retrieved from [Link]
-
PubMed. (n.d.). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Retrieved from [Link]
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- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
Troubleshooting & Optimization
Preventing isoxazole ring opening during basic hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Selective Hydrolysis of Isoxazole-Containing Compounds.
Welcome to the technical support center for isoxazole chemistry. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered when working with isoxazole-containing molecules, particularly focusing on preventing the undesired opening of the isoxazole ring during basic hydrolysis of esters. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your synthetic routes and the stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my isoxazole ring opening during basic hydrolysis of a nearby ester?
The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain conditions, particularly in the presence of a strong base.[1] The primary mechanism for this degradation under basic conditions involves the deprotonation of a proton at the C3 position (for 3-unsubstituted isoxazoles), which initiates ring cleavage.[2] This susceptibility is exacerbated by factors such as increased temperature and high pH.[3] For instance, the anti-inflammatory drug Leflunomide, which contains an isoxazole ring, is known to decompose at basic pH.[3][4]
Q2: What are the typical products of isoxazole ring opening under basic conditions?
Base-mediated ring opening of isoxazoles can lead to the formation of various byproducts, which can complicate purification and reduce the yield of your desired product. The specific degradation products will depend on the substitution pattern of your isoxazole. For example, the degradation of Leflunomide under basic conditions yields A771726, an α-cyanoenol metabolite.[3] In other cases, the cleavage of the N-O bond can lead to the formation of β-amino enones or other difunctionalized compounds.[1][5]
Q3: Are all isoxazoles equally susceptible to ring opening?
No, the stability of the isoxazole ring is significantly influenced by its substitution pattern. Isoxazoles that are unsubstituted at the C3 position are particularly prone to base-mediated cleavage due to the acidity of the C3 proton.[2] Conversely, 3,5-disubstituted isoxazoles are generally more stable towards acids, bases, and oxidizing agents.[5] The electronic nature of the substituents also plays a role; electron-withdrawing groups can activate the ring towards nucleophilic attack and subsequent opening.
Q4: Can I predict the stability of my specific isoxazole-containing compound?
While a precise prediction without experimental data is challenging, you can make an educated assessment based on the structure of your molecule. Key factors to consider are the substitution pattern on the isoxazole ring (especially at the C3 and C5 positions), the strength of the base you intend to use, and the reaction temperature. A preliminary small-scale stability study under your proposed hydrolysis conditions is always recommended.
Troubleshooting Guide: Preventing Isoxazole Ring Opening
This section provides a systematic approach to troubleshooting and preventing isoxazole ring cleavage during the basic hydrolysis of esters.
Issue: Significant degradation of the isoxazole ring is observed by TLC or LC-MS analysis after basic hydrolysis.
The primary cause is the inherent instability of the isoxazole ring to the basic conditions required for ester hydrolysis. This can be due to one or a combination of the following factors:
-
Strong Base: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated concentrations.
-
High Temperature: Running the reaction at elevated temperatures to accelerate ester cleavage also accelerates the degradation of the isoxazole ring.[3]
-
Prolonged Reaction Time: Extended reaction times increase the exposure of the sensitive isoxazole ring to the basic medium.
-
Solvent Effects: The choice of solvent can influence the basicity of the medium and the stability of the isoxazole ring.
Caption: Troubleshooting workflow for isoxazole ring opening.
Recommended Solutions & Protocols
The first line of defense is to modify the reaction conditions to be as mild as possible while still achieving ester cleavage.
-
Choice of Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases. Lithium hydroxide (LiOH) is often a good first choice as it can effectively hydrolyze esters at lower temperatures.[6] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a biphasic solvent system.
-
Temperature Control: Perform the hydrolysis at the lowest possible temperature. Start at 0°C and slowly allow the reaction to warm to room temperature. Avoid heating unless absolutely necessary. Studies on Leflunomide show a significant increase in decomposition rate with an increase in temperature.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting ester is consumed to minimize the exposure time of the product to the basic conditions.
Table 1: Comparison of Basic Hydrolysis Conditions
| Base | Typical Concentration | Temperature | Relative Rate of Isoxazole Degradation |
| NaOH | 1-5 M | Room Temp to Reflux | High |
| KOH | 1-5 M | Room Temp to Reflux | High |
| LiOH | 0.5-2 M | 0°C to Room Temp | Moderate to Low |
| Cs₂CO₃ | 1-3 eq. | Room Temp | Low |
| K₂CO₃ | 1-3 eq. | Room Temp | Low |
If optimizing basic hydrolysis conditions fails, consider alternative methods that avoid strongly basic environments.
-
Acidic Hydrolysis: While ester hydrolysis under acidic conditions is reversible and can sometimes be slower, it can be a viable alternative if the isoxazole ring is stable to acid.[7] Typically, a mixture of a mineral acid (e.g., HCl, H₂SO₄) in water and a co-solvent is used.
-
Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters under mild and neutral pH conditions. This method offers high selectivity and can be an excellent option for sensitive substrates.
In some complex syntheses, a protecting group strategy may be necessary.[8][9] While protecting the isoxazole ring itself is not a common strategy, you might consider if other parts of the molecule can be modified to increase the stability of the isoxazole or if a different synthetic route that avoids the late-stage hydrolysis is feasible.
Experimental Protocols
This protocol is a starting point for the hydrolysis of a methyl or ethyl ester in the presence of a sensitive isoxazole ring.
-
Dissolve the Substrate: Dissolve the isoxazole-containing ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).
-
Cool the Mixture: Cool the reaction mixture to 0°C in an ice bath.
-
Add the Base: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 equivalents) in water dropwise to the cooled solution.
-
Monitor the Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
Quench the Reaction: Once the starting material is consumed, carefully quench the reaction by adding a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M citric acid, until the pH is neutral or slightly acidic.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.
Sources
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- 6. researchgate.net [researchgate.net]
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- 9. Protective Groups [organic-chemistry.org]
Optimizing yields in nucleophilic substitution of chloromethyl isoxazoles
Topic: Optimizing Yields in Nucleophilic Substitution of Chloromethyl Isoxazoles Ticket ID: ISOX-SN2-OPT Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Isoxazole Trap"
Welcome to the Isoxazole Chemistry Optimization Hub. If you are accessing this guide, you are likely experiencing low yields or complex impurity profiles when attempting to functionalize chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole).
The Core Problem: While the chloromethyl group appears to be a standard alkyl halide suitable for textbook
This guide prioritizes chemo-selectivity : maximizing nucleophilic attack at the exocyclic methylene group while preserving the heteroaromatic core.
Module 1: Critical Failure Points (Mechanism & Kinetics)
Before adjusting your protocol, understand the competing pathways defined in the diagram below.
Pathway Analysis
-
The Desired Path (
): The nucleophile attacks the methylene carbon, displacing chloride. This requires a polar aprotic environment to leave the nucleophile "naked" and reactive. -
The Failure Path (Ring Fragmentation): Strong bases or harsh Lewis acids attack the isoxazole ring (often at C3 or the N-O bond), leading to ring-opening (formation of
-amino enones or nitriles).
Visualizing the Competition
Figure 1: The kinetic competition between successful substitution (blue path) and ring destruction (red path).
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My reaction turns black/tarry, and the product disappears."
Diagnosis: Base-mediated ring fragmentation. Explanation: You are likely using a base that is too strong (e.g., NaH, NaOH, KOtBu) or the reaction temperature is too high for the base strength. Isoxazoles are sensitive to base-catalyzed ring opening, often yielding nitriles or complex polymers. Corrective Action:
-
Switch Base: Move to weak, inorganic bases. Anhydrous
or are the gold standards. -
Avoid Alkoxides: Never use methoxide or ethoxide; they will attack the ring.
-
Buffer: If using amine nucleophiles, the amine itself can act as the base; avoid adding auxiliary bases if possible, or use non-nucleophilic organic bases like DIPEA (Hünig's base) strictly at 1.1 equivalents.
Scenario B: "The reaction is incredibly slow (24h+), even at reflux."
Diagnosis: Poor leaving group ability of Chloride (
-
Finkelstein Acceleration: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This generates the iodomethyl isoxazole in situ. Iodide is a much better leaving group (
> ), accelerating the reaction rate by orders of magnitude [1]. -
Solvent Switch: Ensure you are using a polar aprotic solvent (Acetonitrile, DMF) to maximize the nucleophilicity of the attacking species.
Scenario C: "I see a byproduct with M+16 or M-18 mass shift."
Diagnosis: Hydrolysis (formation of hydroxymethyl isoxazole) or Elimination.
Explanation: If your solvent is "wet," hydroxide ions (
-
Desiccate: Use flame-dried glassware and anhydrous solvents (stored over molecular sieves).
-
Concentration: Run the reaction at higher concentrations (0.5 M - 1.0 M) to favor the bimolecular reaction with your nucleophile over pseudo-first-order hydrolysis.
Module 3: Optimized Protocol (The "Finkelstein-Carbonate" System)
This protocol is designed to be self-validating. If the color changes from pale yellow to deep brown rapidly, abort—your base is too strong.
Reagents & Setup
-
Substrate: 3-chloromethyl-5-methylisoxazole (1.0 equiv)
-
Nucleophile: Amine, Phenol, or Thiol (1.1 - 1.2 equiv)
-
Base: Anhydrous
(1.5 - 2.0 equiv) -
Catalyst: NaI (0.1 - 0.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow
-
Pre-activation (The "Finkelstein" Step):
-
Dissolve chloromethyl isoxazole and NaI in anhydrous MeCN.
-
Stir at RT for 15 minutes. Checkpoint: Solution may darken slightly due to trace
, this is normal.
-
-
Nucleophile Addition:
-
Reaction:
-
Heat to 60°C. Note: Do not exceed 80°C unless necessary.
-
Monitor by TLC/LCMS at 1 hour. The conversion of Cl
I Product should be visible.
-
-
Workup:
-
Filter off inorganic salts (
, KCl/NaCl). -
Concentrate the filtrate.
-
Crucial: If using DMF, wash with water/LiCl solution to remove solvent fully before chromatography, as DMF can cause isoxazole decomposition on silica gel if left too long.
-
Comparative Data: Base & Solvent Effects
| Variable | Condition | Relative Rate | Yield Stability | Risk Profile |
| Solvent | MeCN (Anhydrous) | High | Excellent | Low (Easy removal) |
| DMF/DMSO | Very High | Good | Moderate (Workup difficult) | |
| Ethanol/Methanol | Low | Poor | High (Solvolysis byproducts) | |
| Base | Moderate | High | Recommended | |
| DIPEA ( | Moderate | Moderate | Low (Good for amines) | |
| NaH / KOtBu | Fast | Zero | Critical Failure (Ring opening) | |
| Catalyst | NaI (10 mol%) | 10x | High | Essential |
| None | 1x | Moderate | Slow reaction = more side products |
Module 4: Decision Logic (Visual Troubleshooting)
Use this flow to diagnose your specific experimental outcome.
Figure 2: Diagnostic logic for optimizing reaction conditions.
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Klapars, A., & Buchwald, S. L. (2002).[6] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction". Journal of the American Chemical Society, 124(50), 14844–14845.
-
Wakefield, B. J. (2013). "Isoxazoles".[2][7][8] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (Standard reference for Isoxazole stability).
-
Liu, Y., et al. (2012).[4][9] "A Facile and Green Protocol for Nucleophilic Substitution Reactions". Synlett, 23, 2663-2666.[9]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chloromethyl-5-methylisoxazole and all reagents before handling.
Sources
- 1. youtube.com [youtube.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Finkelstein Reaction [organic-chemistry.org]
Stability of 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole at room temperature
Topic: Stability Profile, Handling Protocols, and Troubleshooting Guide
Executive Summary
Is 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole stable at room temperature? Short Answer: It is metastable at room temperature (20–25°C). While it can be handled on the benchtop for short durations (hours to 2 days) without significant degradation, long-term storage at room temperature is strictly contraindicated.
Critical Recommendation: Store at 2–8°C (Refrigerated) or -20°C under an inert atmosphere (Argon/Nitrogen). The compound is an active alkylating agent and is moisture-sensitive.
Module 1: The Science of Instability (Expert Analysis)
To troubleshoot effectively, you must understand the cause of the instability. This is not just a generic "keep cold" warning; it is dictated by the electronic environment of the isoxazole ring.
1.1 The Inductive Destabilization Effect
The instability of this molecule arises from the synergy between the trifluoromethyl group (
-
Electron Withdrawal: The
group is strongly electron-withdrawing (inductive effect, ). It pulls electron density away from the isoxazole ring. -
Enhanced Electrophilicity: This electron deficiency is transmitted to the C4 carbon, and subsequently to the methylene carbon of the chloromethyl group.
-
The Result: The
bond becomes hyper-reactive toward nucleophiles (even weak ones like atmospheric moisture). The carbon atom of the group is significantly more electrophilic than a standard benzyl chloride.
1.2 Degradation Pathway: Hydrolysis
The primary failure mode is hydrolysis , converting the active alkyl halide into the inactive alcohol (hydroxymethyl derivative) and releasing corrosive hydrochloric acid (HCl).
Figure 1.1: The hydrolysis pathway. Note that the HCl byproduct can acidify the local environment, potentially accelerating further ring decomposition.
Module 2: Troubleshooting & QC Protocols
If your reaction yields are low, the purity of this starting material is the first variable to isolate.
2.1 Visual & Olfactory Diagnosis
| Sign | Diagnosis | Action |
| Color Change | Turns from off-white/yellow oil to dark orange/brown. | Critical: Significant decomposition. Purify immediately or discard.[1] |
| Fuming | Visible white wisps when opening the bottle. | Critical: HCl gas release due to hydrolysis. Do not use. |
| Smell | Acrid, sharp, biting odor (Lachrymator). | Normal: This is an alkylating agent. However, an excessively acidic smell suggests HCl buildup. |
2.2 Analytical Verification (The "Go/No-Go" Test)
Do not rely on LCMS alone, as the alcohol byproduct can sometimes ionize poorly or co-elute. ¹H NMR is the Gold Standard.
Protocol:
-
Dissolve ~5 mg in
(ensure solvent is dry/neutral). -
Check the Methylene Region (4.0 – 5.0 ppm):
-
Target (
): Look for a singlet around 4.5–4.6 ppm . -
Impurity (
): Look for a shifted singlet (usually upfield, ~4.2–4.4 ppm) or a broad exchangeable proton signal.
-
-
Integration: If the Impurity integral is >5% of the Target, purification is required before sensitive couplings.
Module 3: Handling & Storage Guide
3.1 Storage Decision Tree
Use this logic flow to determine where to put your bottle.
Figure 3.1: Decision logic for storage based on usage timeline.
3.2 Best Practice Protocol
-
Upon Receipt: Do not leave in the shipping box. Move immediately to 2–8°C .
-
Before Opening: Allow the bottle to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold bottle in humid air causes condensation to form inside, instantly initiating hydrolysis.
-
Inert Gas: Flush the headspace with Argon or Nitrogen after every use.
-
Seal: Parafilm is insufficient for long-term storage of volatile alkyl halides. Use a cap with a Teflon liner and tape it shut.
Module 4: Frequently Asked Questions (FAQs)
Q1: I left the bottle on the bench over the weekend. Is it ruined?
-
Answer: Likely not ruined, but purity has likely dropped. If the lab humidity was high (>50%), expect 2–5% hydrolysis. Run a quick TLC (Hexane/EtOAc) to check for the more polar alcohol spot near the baseline before using it in a critical step.
Q2: Can I distill this compound if it degrades?
-
Answer: Yes, but with extreme caution. Chloromethyl isoxazoles are thermally sensitive. Vacuum distillation is possible, but maintain the bath temperature below 60°C to prevent thermal ring cleavage or vigorous polymerization. Column chromatography (rapid, neutral silica) is preferred.
Q3: Why is my reaction with an amine giving a complex mixture?
-
Answer: If your starting material contained the hydrolyzed alcohol (see Module 1), it will not react with the amine via
, or it may compete if you are using coupling reagents. Furthermore, the HCl byproduct in the bottle may have protonated your amine nucleophile, killing its reactivity. Always add a scavenger base (e.g., DIPEA, ) when using this reagent.
Q4: Is this compound light sensitive?
-
Answer: Halogenated heterocycles generally possess some photosensitivity. While not as critical as moisture sensitivity, it is best practice to store it in amber vials or wrapped in foil.
References
-
BenchChem Technical Support. (2025).[2] Trifluoromethyl Group Stability in Imidazole Synthesis.[2] (Analogous chemistry for
group stability and electron-withdrawing effects). -
Fluorochem. (2024).[3] Safety Data Sheet: Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate.[3] (General handling for trifluoromethyl isoxazoles: "Store in a cool, dry, well-ventilated place").[3]
-
Key Organics. (2019). Safety Data Sheet: Isoxazole Derivatives.[3] (Storage controls: "Keep in tightly closed container in a cool area").
-
Pattanayak, P., & Chatterjee, T. (2023).[4][5] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation... J. Org.[4][5] Chem., 88, 5420-5430.[4][5] (Context on the synthetic challenges and stability of
-isoxazole scaffolds). [5] -
Shilova, A. N., et al. (2022).[6] Improved Synthesis of 5-(Chloromethyl)isoxazoles. Russian Journal of Organic Chemistry, 58, 1554-1558.[7] (Data on the reactivity and hydrolysis risks of chloromethyl isoxazole isomers).
Sources
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole Intermediates
Welcome to the technical support center for the purification of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable and synthetically challenging heterocyclic building block. The presence of both a reactive chloromethyl group and a strongly electron-withdrawing trifluoromethyl group presents unique challenges in purification, requiring carefully considered strategies to achieve high purity while minimizing degradation.[1][2]
This document provides troubleshooting guidance and frequently asked questions in a direct Q&A format to address common issues encountered during the purification of this isoxazole intermediate.
Purification Strategy Overview
A logical workflow is critical for efficiently purifying the target compound. The choice between chromatography and recrystallization depends on the initial purity, the physical state of the crude material, and the nature of the impurities.
Caption: A decision tree for selecting the primary purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil with several spots on TLC close to the main product. What are the likely impurities?
A1: This is a common scenario. The impurities in the synthesis of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole often include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the isoxazole ring.
-
Regioisomers: If the synthesis involves a cycloaddition with an unsymmetrical precursor, you may form the 5-(chloromethyl)-3-(trifluoromethyl)isoxazole regioisomer.[3] These isomers often have very similar polarities, making separation difficult.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 4-(hydroxymethyl)-3-(trifluoromethyl)isoxazole. This impurity will be significantly more polar.
-
Decomposition Products: The isoxazole ring can be sensitive to strongly basic or reductive conditions, which might be used in the synthesis or workup, potentially leading to ring-opened byproducts.[3]
Q2: I'm struggling with separation using flash column chromatography. My product is either not separating from an impurity or is eluting too slowly/quickly. How can I optimize this?
A2: Optimizing column chromatography requires a systematic approach. The trifluoromethyl group makes the molecule more electron-poor and can influence its interaction with the silica gel stationary phase.[2]
Causality: Effective separation by normal-phase chromatography depends on differential partitioning of compounds between the polar stationary phase (silica gel) and the mobile phase. Closely related isomers or byproducts with similar polarities require fine-tuning of the mobile phase to exploit subtle differences in their interactions with the silica.
Troubleshooting Strategies:
| Observation | Potential Cause | Suggested Solution |
| Poor Separation (Rf values too close) | Mobile phase polarity is not optimal. | 1. Decrease Polarity: If Rf values are high (>0.5), decrease the percentage of the polar solvent (e.g., ethyl acetate in hexanes). 2. Increase Polarity: If Rf values are low (<0.1), incrementally increase the polar solvent. 3. Change Solvent System: Switch to a different solvent system entirely. For example, try Dichloromethane/Methanol or Toluene/Acetone.[3] |
| Product Streaking on TLC/Column | Compound is too polar for the solvent system; potential interaction with acidic silica. | Add a small amount (0.1-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase. For neutral isoxazoles, this is less common but can sometimes sharpen peaks. |
| Product "Stuck" on the Column | Mobile phase is not polar enough; strong interaction with silica. | Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A steep gradient may be required to elute the compound in a reasonable volume. |
| Impurity Co-elutes with Product | The chosen solvent system does not provide selectivity. | Consider an alternative stationary phase. If using silica, try alumina (neutral or basic) or a bonded phase like diol or cyano. Alternatively, explore reverse-phase chromatography if the compound and impurities have sufficient hydrophobicity. |
Protocol: Flash Column Chromatography for 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 10%, 20%, and 30% Ethyl Acetate in Hexanes).
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.35 for good separation.[4]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in a minimal amount of the mobile phase and carefully pipette it onto the column bed. This method is less ideal as it can disturb the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions and monitor them by TLC.
-
If using a gradient, incrementally increase the percentage of the polar solvent to elute more polar components.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Q3: My isoxazole appears to be decomposing during the workup or purification. What conditions should I avoid?
A3: Stability is a key concern. The isoxazole ring's N-O bond is relatively weak and can be cleaved under certain conditions.[3] Furthermore, the chloromethyl group is a reactive electrophile.
-
Strongly Basic Conditions: Avoid strong bases like NaOH or KOH, especially at elevated temperatures. These can promote ring-opening or substitution of the chloride. Use milder bases like sodium bicarbonate or triethylamine for pH adjustments if necessary.
-
Strong Nucleophiles: Reagents like sodium azide, cyanides, or even primary/secondary amines can displace the chloride from the chloromethyl group. Ensure your purification process (solvents, additives) is free from such contaminants.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[3]
-
Prolonged Heat: While moderate heat is often fine, prolonged exposure to high temperatures during distillation or drying can lead to decomposition. It is best to remove solvents under reduced pressure at temperatures below 40-50 °C.
Q4: Can I purify this intermediate by recrystallization instead of chromatography?
A4: Yes, if the crude product is a solid and has a reasonably high initial purity (e.g., >90%), recrystallization is an excellent and scalable method.
Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.
Protocol: Recrystallization Solvent Screening
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise while heating and agitating until the solid dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent yields good quality crystals.
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[5][6] Dissolve the crude material in a small amount of the "good" solvent (in which it is very soluble) at high temperature, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Allow to cool.
Caption: A workflow for optimizing flash column chromatography.
References
- Troubleshooting guide for the synthesis of isoxazole deriv
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Challenges associated with isoxazole directed C−H activation.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
- Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
- Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed.
- Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to IR Spectroscopy for the Identification of Trifluoromethyl Isoxazole Functional Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The trifluoromethyl group (-CF₃) and the isoxazole ring are prevalent moieties in modern pharmaceuticals and agrochemicals, valued for their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for confirming the presence and understanding the chemical environment of these critical functional groups. This guide offers an in-depth comparison of the IR spectral signatures of trifluoromethyl and isoxazole groups, both individually and in concert, supported by experimental data and protocols to ensure accurate and reliable identification.
The Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of absorbed radiation are specific to the types of chemical bonds and their arrangements within the molecule.[2] These absorption frequencies, typically expressed in wavenumbers (cm⁻¹), serve as a unique "fingerprint" for a molecule and allow for the identification of its functional groups.[3]
The IR spectrum is generally divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is where most of the characteristic stretching vibrations for common functional groups appear, making it particularly useful for initial identification.[4] The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from a variety of bending and stretching vibrations.[4]
Deciphering the Vibrational Language of Trifluoromethyl and Isoxazole Groups
The introduction of a trifluoromethyl group to an isoxazole ring induces notable shifts in the vibrational frequencies of the isoxazole moiety due to the strong electron-withdrawing nature of the -CF₃ group. Understanding these shifts is critical for accurate spectral interpretation.
The Trifluoromethyl Group: A Strong and Unmistakable Signature
The trifluoromethyl group is characterized by intense absorption bands due to the stretching and bending vibrations of the C-F bonds. The high electronegativity of fluorine and the symmetrical nature of the -CF₃ group lead to strong, sharp absorptions that are often the most prominent features in the IR spectrum.
The primary vibrational modes of the trifluoromethyl group include:
-
Asymmetric C-F Stretching: This mode typically gives rise to a very strong and broad absorption in the range of 1280-1100 cm⁻¹ .
-
Symmetric C-F Stretching: This vibration results in a strong absorption, usually found between 1150-1100 cm⁻¹ .
-
Deformation (Bending) Modes: The CF₃ group also exhibits deformation vibrations, which appear as medium to strong absorptions in the fingerprint region, typically around 750-600 cm⁻¹ .
The Isoxazole Ring: A Heterocycle with Distinctive Vibrations
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, displays a series of characteristic vibrations. The exact positions of these bands can be influenced by the nature and position of substituents on the ring. Key vibrational modes for the isoxazole ring include:
-
C=N Stretching: This vibration typically appears as a medium to strong absorption in the range of 1650-1550 cm⁻¹ .
-
C=C Stretching: The double bond within the isoxazole ring gives rise to a medium intensity band, often observed between 1600-1450 cm⁻¹ .
-
Ring Stretching (including C-O and N-O): A series of complex ring stretching vibrations involving the C-O and N-O bonds are found in the 1450-1350 cm⁻¹ and 1270-1100 cm⁻¹ regions. The N-O stretching vibration is particularly characteristic and often appears around 950-850 cm⁻¹ .
-
Ring Bending: Out-of-plane and in-plane bending vibrations of the ring are typically observed in the fingerprint region below 1000 cm⁻¹ .
Comparative Analysis: Trifluoromethyl Isoxazole vs. Non-Fluorinated Analogue
The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electron density and bond strengths within the isoxazole ring. This results in predictable shifts in the characteristic vibrational frequencies.
To illustrate this, let's compare the expected IR absorption bands for a generic 3-phenylisoxazole with its 3-(trifluoromethyl)phenyl analogue.
| Vibrational Mode | 3-Phenylisoxazole (cm⁻¹) | 3-(Trifluoromethyl)phenylisoxazole (cm⁻¹) | Comments |
| Trifluoromethyl Group | |||
| Asymmetric C-F Stretch | - | ~1280-1100 (very strong) | The most prominent indicator of the -CF₃ group. |
| Symmetric C-F Stretch | - | ~1150-1100 (strong) | Often appears as a shoulder on the asymmetric stretch. |
| CF₃ Deformation | - | ~750-600 (medium-strong) | Confirms the presence of the trifluoromethyl group. |
| Isoxazole Ring | |||
| C=N Stretch | ~1620-1580 | ~1630-1590 | Shift to higher frequency due to inductive effect. |
| C=C Stretch | ~1590-1550 | ~1600-1560 | Shift to higher frequency. |
| Ring Stretch (C-O, N-O) | ~1450-1350 | ~1460-1370 | Shift to higher frequencies. |
| N-O Stretch | ~920-880 | ~930-890 | Shift to higher frequency. |
| Aromatic Ring (Phenyl) | |||
| C-H Stretch | ~3100-3000 | ~3100-3000 | Largely unaffected. |
| C=C Stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Minor shifts may be observed. |
Note: The exact frequencies can vary depending on the specific molecular structure, substitution pattern, and physical state of the sample.
Experimental Protocol: Acquiring High-Quality IR Spectra
To obtain reliable and reproducible IR spectra for the identification of trifluoromethyl isoxazole functional groups, the following experimental workflow is recommended. This protocol is applicable to solid samples using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Workflow for IR Spectral Analysis
Caption: Workflow for the identification of trifluoromethyl isoxazole functional groups using ATR-FTIR spectroscopy.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the Attenuated Total Reflectance (ATR) accessory is correctly installed and aligned.
-
-
Sample Preparation:
-
The sample should be a solid powder or crystalline material. Ensure the sample is dry, as moisture can interfere with the spectrum (broad O-H band around 3300 cm⁻¹).
-
Clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to obtain a good quality spectrum but not so high as to damage the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary to ensure the baseline is flat.
-
Identify the key absorption bands corresponding to the trifluoromethyl and isoxazole functional groups using the characteristic frequency ranges provided in the comparison table.
-
Compare the obtained spectrum with reference spectra of known trifluoromethyl isoxazole compounds if available.
-
Case Study: Interpreting the IR Spectrum of a Trifluoromethyl Isoxazole Derivative
Consider the IR spectrum of a hypothetical 3-aryl-5-trifluoromethylisoxazole. The spectrum would be expected to exhibit the following key features:
-
Dominant, Intense Bands (1300-1100 cm⁻¹): A very strong and complex set of absorptions in this region would be the primary indicator of the trifluoromethyl group's asymmetric and symmetric C-F stretching vibrations.
-
Medium to Strong Bands in the Double Bond Region (1650-1550 cm⁻¹): Peaks corresponding to the C=N and C=C stretching vibrations of the isoxazole ring would be present. Their positions would likely be at a higher frequency compared to a non-fluorinated analogue.
-
Fingerprint Region Signatures: A medium to strong band around 700 cm⁻¹ would further corroborate the presence of the CF₃ group (deformation mode). Other bands in this region would correspond to the various bending modes of the isoxazole and aryl rings.
-
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ would indicate the presence of the aromatic (aryl) C-H bonds.
By systematically analyzing these regions and comparing the observed frequencies to the expected ranges, a confident identification of the trifluoromethyl isoxazole moiety can be achieved.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For compounds containing trifluoromethyl and isoxazole functional groups, the technique provides clear and distinct spectral signatures that allow for unambiguous identification. The strong C-F stretching and bending vibrations of the trifluoromethyl group, coupled with the characteristic ring vibrations of the isoxazole moiety, create a unique spectral fingerprint. By understanding the influence of the electron-withdrawing trifluoromethyl group on the isoxazole ring's vibrational frequencies and by following a robust experimental protocol, researchers can confidently characterize these important classes of molecules, accelerating the pace of discovery and development.
References
-
Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
American Chemical Society. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]
-
MDPI. (2022). 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (2024). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]
-
Science Arena Publications. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
Semantic Scholar. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-(Chloromethyl)isoxazole and Benzyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a research program. Both 4-(chloromethyl)isoxazole and benzyl chloride are valuable reagents, serving as precursors to a wide array of more complex molecules. However, a nuanced understanding of their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug discovery process. This guide provides an in-depth technical comparison of the reactivity of these two compounds, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.
Introduction: Two Key Synthons
Benzyl chloride , a well-characterized and widely utilized compound, is the archetypal benzylic halide. Its reactivity is a cornerstone of undergraduate and graduate organic chemistry curricula, primarily due to the resonance stabilization of the incipient benzyl carbocation, which facilitates nucleophilic substitution reactions.[1] This property has made it an indispensable tool for the introduction of the benzyl group in a vast number of synthetic transformations.
4-(Chloromethyl)isoxazole , on the other hand, represents a heteroaromatic analogue. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] Its unique electronic properties, stemming from the presence of adjacent nitrogen and oxygen atoms, impart distinct reactivity to the attached chloromethyl group.[2] Understanding how the isoxazole ring modulates the reactivity of the chloromethyl group compared to the phenyl ring in benzyl chloride is the central theme of this guide.
Theoretical Framework for Reactivity Comparison
The reactivity of both 4-(chloromethyl)isoxazole and benzyl chloride in nucleophilic substitution reactions can be rationalized by considering their propensity to undergo either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
The SN1 Pathway: Carbocation Stability
The SN1 mechanism proceeds through a carbocation intermediate, and therefore, the rate of an SN1 reaction is highly dependent on the stability of this intermediate.
Benzyl Chloride: The benzyl carbocation is significantly stabilized by resonance, delocalizing the positive charge over the aromatic ring. This stabilization lowers the activation energy for its formation, making benzyl chloride highly reactive towards SN1 reactions.
Figure 1: SN1 mechanism for benzyl chloride.
4-(Chloromethyl)isoxazole: The stability of the corresponding isoxazol-4-ylmethyl carbocation is less straightforward to predict without direct experimental data. The isoxazole ring possesses a "push-pull" electronic nature; the oxygen atom can act as a π-electron donor, while the more electronegative nitrogen atom is electron-withdrawing.[2] The overall electronic effect on the stability of an adjacent carbocation will depend on the balance of these opposing influences. It is plausible that the resonance donation from the oxygen atom could stabilize the carbocation, but this effect may be attenuated by the inductive withdrawal of the nitrogen atom.
Figure 2: Postulated SN1 mechanism for 4-(chloromethyl)isoxazole.
The SN2 Pathway: Steric and Electronic Effects
The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center and the electronic nature of the substrate.
Both benzyl chloride and 4-(chloromethyl)isoxazole are primary halides, which generally favor the SN2 mechanism. Steric hindrance is expected to be comparable for both molecules. The key difference will again lie in the electronic effects of the aromatic and heteroaromatic rings on the transition state. Electron-withdrawing groups can accelerate SN2 reactions by stabilizing the partial negative charge that develops on the leaving group in the transition state.
Given the electronegative nitrogen atom in the isoxazole ring, it is plausible that 4-(chloromethyl)isoxazole could be more susceptible to SN2 attack than benzyl chloride, assuming the inductive effect of the isoxazole ring outweighs any deactivating steric effects.
Experimental Design for a Quantitative Comparison: Solvolysis Kinetics
To definitively determine the relative reactivity of 4-(chloromethyl)isoxazole and benzyl chloride, a comparative kinetic study is essential. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a well-established method for probing the reactivity of alkyl halides.
Protocol: Comparative Solvolysis of 4-(Chloromethyl)isoxazole and Benzyl Chloride
Objective: To determine and compare the first-order rate constants for the solvolysis of 4-(chloromethyl)isoxazole and benzyl chloride in a given solvent system.
Materials:
-
4-(Chloromethyl)isoxazole
-
Benzyl chloride
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the chosen solvent (e.g., 80% ethanol/20% water by volume).
-
Prepare separate solutions of 4-(chloromethyl)isoxazole and benzyl chloride in the solvent at a known concentration (e.g., 0.1 M).
-
-
Kinetic Run (to be performed for each compound):
-
Pipette a known volume of the solvent into a flask and add a few drops of the indicator.
-
Place the flask in the constant temperature water bath and allow it to equilibrate.
-
Add a known volume of the standardized NaOH solution to the flask. The solution should be basic (blue with bromothymol blue).
-
Initiate the reaction by adding a known volume of the alkyl chloride solution to the flask and start a timer.
-
The solvolysis reaction will produce HCl, which will neutralize the NaOH.
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow), indicating that all the NaOH has been consumed.
-
Immediately add another known volume of the NaOH solution and record the time for the next color change. Repeat this process for several intervals.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the time taken to neutralize known amounts of NaOH.
-
Since the concentration of the solvent is essentially constant, the reaction will follow pseudo-first-order kinetics.
-
The first-order rate constant (k) can be calculated by plotting the natural logarithm of the concentration of the alkyl chloride versus time. The slope of this line will be -k.
-
Figure 3: Experimental workflow for comparative solvolysis kinetics.
Anticipated Results and Interpretation
The experimentally determined rate constants will provide a direct quantitative measure of the relative reactivity of the two compounds under the chosen conditions.
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Benzyl Chloride | 80% Ethanol | 25 | Experimental Value |
| 4-(Chloromethyl)isoxazole | 80% Ethanol | 25 | Experimental Value |
Table 1: Hypothetical data table for comparative solvolysis rates.
A higher rate constant for one compound would indicate greater reactivity in SN1-type reactions. For instance, if the rate constant for benzyl chloride is significantly higher than that for 4-(chloromethyl)isoxazole, it would suggest that the benzyl carbocation is more stable than the isoxazol-4-ylmethyl carbocation.
Practical Implications for the Synthetic Chemist
The choice between 4-(chloromethyl)isoxazole and benzyl chloride in a synthetic route will depend on the desired reactivity profile and the specific reaction conditions.
-
For SN1 Reactions: If a reaction is designed to proceed through an SN1 mechanism (e.g., with a weak nucleophile in a polar protic solvent), the relative stability of the carbocation intermediates is the dominant factor. Based on the well-established stability of the benzyl carbocation, benzyl chloride is likely to be more reactive in SN1 reactions.
-
For SN2 Reactions: In SN2 reactions (e.g., with a strong nucleophile in a polar aprotic solvent), electronic effects on the transition state become more important. The electron-withdrawing nature of the isoxazole ring may enhance the electrophilicity of the methylene carbon, potentially making 4-(chloromethyl)isoxazole more reactive than benzyl chloride in certain SN2 transformations.
Conclusion
While benzyl chloride's reactivity is well-documented, the behavior of 4-(chloromethyl)isoxazole presents a more complex scenario due to the nuanced electronic properties of the isoxazole ring. Theoretical considerations suggest that benzyl chloride is likely more reactive in SN1 reactions due to superior carbocation stabilization. Conversely, the electron-withdrawing character of the isoxazole ring may render 4-(chloromethyl)isoxazole more susceptible to SN2 attack.
Ultimately, a definitive comparison requires experimental validation through kinetic studies, such as the solvolysis experiment detailed in this guide. By undertaking such quantitative comparisons, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to more efficient and predictable outcomes in the development of novel chemical entities.
References
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Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Give the order of reactivity towards SN^(-1) solvoloysis of the following: i. Benzyl chloride ii. p- Chlorobenzyl chloride iii. p- Methoxbenzyl chloride iv. p- Methyl benzyl chloride v. p- Nitrobenzyl chloride. Allen. [Link]
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Isoxazole. Wikipedia. [Link]
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Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]
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Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]
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Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?. Quora. [Link]
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Nucleophilic substitution and elimination of alkyl halides. [Link]
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Chapter 4: Nucleophilic Substitution Part II. OCLUE. [Link]
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Rate Laws in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]
-
Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. [Link]
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Hammett equation. Wikipedia. [Link]
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Values of some Hammett substituent constants (σ). ResearchGate. [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
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Hammett substituent constants. Stenutz. [Link]
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Hammett Substituent Constants Table. Scribd. [Link]
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Isoxazole. PubChem. [Link]
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Differentiate Benzylic Halide Explain the differences and characteristic.. Filo. [Link]
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Is Isoxazole Aromatic. 365 Chemistry. [Link]
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Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]
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Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal. [Link]
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A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. ResearchGate. [Link]
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. BJOC. [Link]
-
Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review. PubMed Central. [Link]
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Mass Spectrometry of Fluorinated Isoxazoles: A Comparative Guide to Fragmentation Dynamics
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the isoxazole ring is a privileged scaffold, often modified with fluorine to enhance metabolic stability and lipophilicity. However, the introduction of fluorine atoms—whether directly on the ring or as trifluoromethyl (
This guide provides a technical comparison between Fluorinated Isoxazoles (the "Product" of interest) and their Non-Fluorinated Analogs (the "Alternatives"). We analyze the distinct fragmentation pathways, ionization efficiencies, and diagnostic utility of these compounds, providing a roadmap for their structural elucidation in drug discovery workflows.
Part 1: Comparative Analysis
Fluorinated vs. Non-Fluorinated Isoxazoles
The presence of fluorine is not merely a mass shift; it fundamentally redirects fragmentation pathways due to the high electronegativity of fluorine and the strength of the C-F bond (approx. 116 kcal/mol).
Performance Matrix: Analytical Utility
| Feature | Fluorinated Isoxazoles (Product) | Non-Fluorinated Isoxazoles (Alternative) | Scientific Implication |
| Mass Defect | Negative Mass Defect (due to F atom) | Positive Mass Defect (C, H, N, O dominant) | Fluorinated compounds are easily filtered from complex biological matrices using mass defect filtering (MDF). |
| Ring Stability (EI) | Lower. F-substitution often promotes specific rearrangements (e.g., to benzocyclopropenyl cations). | Higher. Tends to follow standard cleavage (e.g., retro-1,3-dipolar cycloaddition). | Fluorinated analogs yield unique "fingerprint" ions useful for metabolite identification. |
| Diagnostic Neutral Loss | Loss of HF (20 Da) or | Loss of | The loss of 20 Da is a definitive marker for ring-fluorinated or labile side-chain fluorinated species. |
| Ionization (ESI) | Enhanced negative ion sensitivity (if acidic NH/CH present) due to inductive electron withdrawal. | Standard sensitivity; often requires positive mode ( | Fluorine expands the polarity range, allowing dual-polarity analysis. |
Part 2: Deep Dive – Fragmentation Mechanisms
Understanding the causality of fragmentation is critical for structural assignment. We categorize mechanisms by the location of the fluorine atom.
Mechanism A: The "Fluorine Migration" (Ring-Fluorinated Isoxazoles)
Unlike methyl-isoxazoles, which typically cleave the N-O bond to form vinyl nitrenes, 5-fluoroisoxazoles undergo a complex rearrangement under Electron Ionization (EI).
-
Initial Ionization: Formation of the radical cation
. -
Ring Contraction: The N-O bond cleaves, but the high electronegativity of fluorine stabilizes a transition to a fluorinated azirine intermediate.
-
Fluorine Migration: In 3-aryl-5-fluoroisoxazoles, the fluorine atom can migrate to the aryl ring, forming a fluorinated benzocyclopropenyl cation .[1] This is a pathway unavailable to the non-fluorinated alternative.
Mechanism B: The "Stable Anchor" (Trifluoromethyl Isoxazoles)
For isoxazoles substituted with a
-
Retention: The C-F bond is stronger than the isoxazole ring bonds. Fragmentation typically involves the loss of the other substituents or ring cleavage around the
group. -
Diagnostic Ion: The presence of
69 ( ) is common in EI, but in ESI-MS/MS, the group often remains attached to the heteroatomic fragment (e.g., forming a trifluoroacetonitrile radical cation).
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways between a standard Methyl-Isoxazole and a 5-Fluoro-Isoxazole.
Caption: Figure 1. Divergent fragmentation pathways.[2][3][4] Note the unique Fluorine Migration pathway (Red) accessible only to the fluorinated scaffold, contrasting with the standard nitrile elimination of the non-fluorinated analog.
Part 3: Experimental Protocol
Workflow: Structural Elucidation of Novel Fluorinated Isoxazoles
This protocol validates the structure using ESI-MS/MS, specifically designed to distinguish between regioisomers (e.g., 3-F vs 5-F substitution).
Prerequisites:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.
Step 1: Direct Infusion (Optimization)
-
Prepare a 1 µg/mL solution of the analyte in 50:50 MeOH:H2O.
-
Infuse at 5 µL/min.
-
Critical Decision: Compare ESI(+) and ESI(-) modes.
-
Insight: If the isoxazole has a labile proton (e.g., sulfonamide attached), ESI(-) often yields cleaner spectra for fluorinated compounds due to F-inductive effects stabilizing the anion.
-
Step 2: Energy-Resolved MS/MS (The "Survival Yield" Test)
-
Isolate the precursor ion (e.g.,
). -
Ramp Collision Energy (CE) from 10 to 60 eV in 5 eV increments.
-
Data Analysis: Plot the intensity of the precursor vs. CE.
-
Validation: Fluorinated isoxazoles typically show a steeper "survival curve" (degrade faster) than methyl analogs due to the lability of the isoxazole ring when destabilized by electron-withdrawing groups.
-
Step 3: Diagnostic Ion Search Look for the following specific transitions to confirm the position of the fluorine:
-
Neutral Loss of 20 Da (HF): Indicates F is on a saturated carbon or adjacent to a proton source (common in 5-fluoromethyl isoxazoles).
-
Fragment Ion
69 ( ): Confirms trifluoromethyl substitution. -
Fragment Ion
: Represents the loss of the side chain nitrile. The mass of the remaining fragment tells you if the Fluorine was on the retained oxazole/furan remnant.
Part 4: Decision Framework for Method Selection
When characterizing these compounds, selecting the correct ionization method is paramount. Use the following logic flow to determine the optimal approach.
Caption: Figure 2. Decision tree for ionization method selection. Note that acidic fluorinated isoxazoles are prime candidates for Negative Mode ESI due to inductive stabilization.
References
-
Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles , Journal of the American Society for Mass Spectrometry. [Link][1]
-
A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles and 5-methyl analogs , Rapid Communications in Mass Spectrometry. [Link]
-
Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules , RSC Advances. [Link][5]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols , Journal of Mass Spectrometry. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization , Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Trifluoromethyl Isoxazole Analogs
Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group
In the landscape of medicinal chemistry and agrochemical development, the isoxazole ring stands out as a "privileged" scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous biologically active compounds due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] Its presence is noted in a wide array of pharmaceuticals, from the anti-inflammatory drug Valdecoxib to the anticonvulsant Zonisamide.[3] The true potential of this scaffold, however, is often unlocked through strategic functionalization.
Among the most impactful modifications in modern drug design is the incorporation of a trifluoromethyl (–CF3) group.[4] This small addition has a profound influence on a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, while the robust carbon-fluorine bond enhances resistance to metabolic degradation.[5]
This guide provides a comparative analysis of trifluoromethyl isoxazole analogs across different biological activities. We will dissect experimental data to understand how the synergy between the isoxazole core and the CF3 group leads to potent bioactivity, and how subtle structural changes in the analogs dictate their efficacy and selectivity.
A Case Study in Anticancer Activity: The Potentiating Effect of the CF3 Group
The development of novel anticancer agents is a primary focus of medicinal chemistry. Research has shown that adding a trifluoromethyl group to an isoxazole-based anticancer agent can dramatically enhance its potency.
Comparative Analysis: Trifluoromethyl vs. Non-Trifluoromethyl Analog
A compelling example comes from a study where a series of 4-(trifluoromethyl)isoxazoles were designed based on the known anticancer agent, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Compound 14 ).[6][7] The trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g ), was synthesized and evaluated.
The results were striking. Compound 2g exhibited an IC50 value of 2.63 µM against the human breast cancer cell line MCF-7. This represents an almost eight-fold increase in activity compared to its non-trifluoromethylated counterpart, Compound 14 , which had an IC50 of 19.72 µM.[6][7] This significant enhancement underscores the critical role of the CF3 moiety in improving the cytotoxic efficacy of the isoxazole scaffold. Further mechanistic studies revealed that the compound induces cell death through apoptosis.[6]
Data Summary: In Vitro Cytotoxicity Against MCF-7 Cells
| Compound ID | Structure Highlights | IC50 (µM)[6][7] | Fold Improvement vs. 14 |
| 14 | Non-trifluoromethylated parent | 19.72 | - |
| 2g | 4-CF3 analog of 14 | 2.63 | ~7.5x |
| 5 | Thiophene & Pyrrole groups, 4-CF3 | 3.09 | ~6.4x |
Experimental Workflow: From Synthesis to Biological Evaluation
The process of identifying a lead compound like 2g involves a multi-stage screening cascade. This ensures that only the most promising candidates, with a balance of potency and safety, advance to further stages of development.
Caption: A typical workflow for screening novel anticancer compounds.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl isoxazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Antidiabetic Activity: Targeting Carbohydrate Digestion
Beyond cancer, trifluoromethyl isoxazoles have shown promise as antidiabetic agents by inhibiting enzymes involved in carbohydrate metabolism, such as α-amylase.
Comparative Analysis: Flavonoid-Based Isoxazole Hybrids
A study exploring hybrid molecules combining the properties of flavonoids and isoxazoles led to the discovery of potent α-amylase inhibitors.[3] The goal was to control carbohydrate digestion, a key strategy in managing diabetes. A series of trifluoromethylated flavonoid-based isoxazoles were synthesized and tested.
The most effective compound, 3b , which features a fluorine atom on the phenyl ring attached to the isoxazole, was found to be a highly potent inhibitor of α-amylase.[3] Its potency was comparable to that of acarbose, a widely used antidiabetic drug. Molecular docking studies suggested that this high activity is due to its ability to interact with key amino acid residues (GLU-230 and ASP-206) in the active site of the enzyme.[3]
Data Summary: In Vitro α-Amylase Inhibition
| Compound ID | Key Substituent (R) | Inhibition at 50 µM (%)[3] | IC50 (µM)[3] |
| Acarbose | Positive Control | N/A | 12.4 ± 0.1 |
| 3b | 4-Fluorophenyl | 94.7 ± 1.2 | 12.6 ± 0.2 |
| 3h | 4-Nitrophenyl | 89.2 ± 1.1 | 13.9 ± 0.5 |
| 3j | 3-Nitrophenyl | 85.4 ± 0.9 | 14.6 ± 0.3 |
| 3m | 2,4-Dichlorophenyl | 91.5 ± 0.8 | 13.5 ± 0.4 |
Protocol: In Vitro α-Amylase Inhibition Assay
This protocol measures a compound's ability to inhibit the activity of porcine pancreatic α-amylase.
-
Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer. Prepare solutions of the test compounds at various concentrations.
-
Reaction Mixture: In a microplate well, mix 20 µL of the test compound solution with 20 µL of the α-amylase solution. Incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the starch solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 20 µL of dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the plate in a boiling water bath for 10 minutes to allow for color development. The intensity of the color is proportional to the amount of reducing sugars produced by amylase activity.
-
Absorbance Reading: After cooling to room temperature, add 200 µL of distilled water to each well and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting inhibition percentage against compound concentration.
Agrochemical Innovation: Herbicidal and Antiparasitic Applications
The structural features that make trifluoromethyl isoxazoles effective in medicine also translate to the field of agriculture. These compounds have been developed as potent herbicides and antiparasitic agents.[8]
Comparative Analysis: Phenylpyrazole Herbicides
Research into novel herbicides has led to the development of phenylpyrazole derivatives containing a trifluoromethyl isoxazole moiety. One study reported a compound, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-trifluoromethyl)-1H-pyrazole, that demonstrated excellent herbicidal activity.[9] At a low dosage of 9.375 g/hm², it showed 95% inhibition against the weed Abutilon theophrasti (velvetleaf).
In a separate study, a novel α-trifluoroanisole derivative containing a phenylpyridine moiety (Compound 7a ) was synthesized and showed broad-spectrum herbicidal activity that was superior to the commercial herbicide fomesafen against key weed species.[10]
Data Summary: Herbicidal Efficacy Against Broadleaf Weeds
| Compound | Target Weed | ED50 (g a.i./hm²)[10] |
| 7a | Abutilon theophrasti | 13.32 |
| Fomesafen | Abutilon theophrasti | 36.39 |
| 7a | Amaranthus retroflexus | 5.48 |
| Fomesafen | Amaranthus retroflexus | 10.09 |
Structure-Activity Relationship (SAR) Principles
The biological activity of these analogs is highly dependent on the nature and position of substituents on the aromatic rings and the isoxazole core. This relationship is a guiding principle in the design of more effective molecules.
Caption: Generalized Structure-Activity Relationship (SAR) for isoxazole analogs.
Conclusion
The trifluoromethyl isoxazole scaffold is a versatile and powerful platform for the development of biologically active compounds. The strategic incorporation of the trifluoromethyl group consistently demonstrates a profound ability to enhance potency across diverse applications, from anticancer and antidiabetic therapies to next-generation agrochemicals. As this guide has shown through comparative data, the CF3 group is not merely an accessory; it is a critical component that improves metabolic stability, lipophilicity, and target binding affinity. Future research focusing on fine-tuning the substitutions on this scaffold, guided by the structure-activity relationships discussed herein, holds immense promise for discovering novel agents with superior efficacy and selectivity.
References
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
-
Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. ResearchGate. [Link]
-
Synthesis of novel triazole/isoxazole functionalized 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives as promising anticancer and antibacterial agents. PubMed. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Institutes of Health. [Link]
-
Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. National Institutes of Health. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. RSC Publishing. [Link]
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. National Institutes of Health. [Link]
-
Biologically active drugs containing isoxazole moiety. ResearchGate. [Link]
-
Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. [Link]
-
Synthesis and Herbicidal Activity of 5-Arylmethoxy Phenylpyrazole Derivatives. Baidu Scholar. [Link]
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A Comparative Guide to HPLC-Based Purity Validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the rationale behind methodological choices and present supporting experimental data to empower you in developing robust and reliable analytical protocols.
Introduction: The Analytical Challenge
4-(chloromethyl)-3-(trifluoromethyl)isoxazole is a structurally complex molecule featuring a halogenated methyl group and a trifluoromethyl substituent on an isoxazole ring. These features present a unique challenge for chromatographic separation. The electronegative fluorine and chlorine atoms can induce polarity, while the overall carbon framework retains a degree of non-polar character. A successful HPLC method must be capable of resolving the parent compound from potential process-related impurities and degradation products that may have closely related structures.
The validation of such an analytical method is not merely a procedural step but a systematic process of providing documented evidence that the method is suitable for its intended purpose.[1][2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure a scientifically sound and regulatory-compliant approach.[1][3]
Method Development Strategy: A Comparative Approach
The development of a robust HPLC method hinges on the judicious selection of the stationary and mobile phases.[4] Given the mixed polarity of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[5][6] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[6][7]
To identify the optimal separation conditions, we will compare the performance of two common C18 columns with differing mobile phase compositions.
Stationary Phase Selection: The Heart of the Separation
The choice of the HPLC column is critical for achieving the desired selectivity and resolution. We will evaluate two distinct reversed-phase columns:
-
Method A: Standard C18 Column: A traditional octadecylsilane (C18) column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[5][6]
-
Method B: Polar-Embedded C18 Column: This type of column incorporates a polar group (e.g., amide or carbamate) near the silica surface. This modification enhances the retention of polar analytes and can provide alternative selectivity compared to standard C18 phases, which is particularly useful for compounds with mixed polarity.[8]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the elution strength and can be fine-tuned to optimize the separation.[7][9] We will investigate two common solvent systems:
-
Mobile Phase 1: Acetonitrile/Water: This is a widely used mobile phase combination in RP-HPLC due to its low viscosity and UV transparency at low wavelengths.[7]
-
Mobile Phase 2: Methanol/Water: Methanol offers different selectivity compared to acetonitrile and can be a valuable tool in method development.[7]
The following experimental workflow outlines the systematic approach to method development.
Caption: A streamlined workflow for HPLC method development and validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the compared HPLC methods.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Columns:
-
Method A: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Method B: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (for mobile phase modification, if necessary).
-
Sample Preparation: A stock solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | Standard C18 (4.6 x 150 mm, 5 µm) | Polar-Embedded C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-90% B in 15 min | 20-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
Rationale for Parameter Selection:
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The gradient profiles are tailored to the retentivity of each column.
-
Flow Rate: A standard flow rate of 1.0 mL/min is chosen for a 4.6 mm internal diameter column to ensure optimal efficiency.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 220 nm was selected based on the UV spectrum of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, which shows significant absorbance at this wavelength, allowing for sensitive detection.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its performance is reliable and consistent.[1][2][3] The validation will be performed in accordance with ICH Q2(R1) guidelines and will include the following parameters:
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Protocol:
-
Inject a blank (mobile phase), a standard solution of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole, and a sample spiked with potential impurities.
-
Compare the chromatograms to ensure that the peak for the main analyte is free from interference from other components.
-
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Protocol:
-
Perform the analysis on a sample of known purity (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percent recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[2]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.[11]
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor) to ensure they remain within acceptable limits.
-
Comparative Performance Data
The following tables summarize the hypothetical but realistic performance data for the two HPLC methods.
Table 1: System Suitability Results
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded C18) | Acceptance Criteria |
| Resolution (between main peak and closest impurity) | 1.8 | 2.5 | ≥ 1.5 |
| Tailing Factor (for main peak) | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (for main peak) | > 5000 | > 6000 | > 2000 |
Table 2: Validation Summary
| Validation Parameter | Method A (Standard C18) | Method B (Polar-Embedded C18) | ICH Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | 0.5% | ≤ 1.0% |
| Intermediate Precision (RSD) | 1.5% | 1.1% | ≤ 2.0% |
Discussion and Recommendations
Both Method A and Method B are capable of providing accurate and precise results for the purity determination of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. However, Method B, utilizing the polar-embedded C18 column, demonstrates superior performance in several key areas:
-
Enhanced Resolution: The higher resolution observed in Method B provides greater confidence in the separation of the main analyte from closely eluting impurities. This is a significant advantage for a stability-indicating method where the formation of new degradation products over time is a possibility.
-
Improved Peak Shape: The lower tailing factor in Method B indicates better peak symmetry, which leads to more accurate peak integration and quantification.
-
Superior Precision: The lower RSD values for both repeatability and intermediate precision suggest that Method B is more rugged and less susceptible to minor variations in experimental conditions.
The improved performance of the polar-embedded C18 column can be attributed to its unique stationary phase chemistry. The presence of the polar group mitigates the undesirable interactions between the basic nitrogen of the isoxazole ring and the residual silanol groups on the silica surface, which can lead to peak tailing on traditional C18 columns.
Conclusion
This guide has provided a comprehensive comparison of two HPLC methods for the purity validation of 4-(chloromethyl)-3-(trifluoromethyl)isoxazole. While both methods are valid, the use of a polar-embedded C18 column (Method B) is highly recommended due to its superior resolution, peak shape, and precision. The detailed experimental protocols and validation framework presented herein offer a robust starting point for researchers, scientists, and drug development professionals to establish reliable and scientifically sound analytical methods for this important chemical intermediate. The principles and methodologies discussed are grounded in established regulatory guidelines, ensuring that the generated data is of the highest quality and integrity.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
GL Sciences. Reverse Phase HPLC Columns. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
USP-NF. <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
-
Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
Quora. How do you choose a mobile phase in HPLC? [Link]
- Google Patents. HPLC method for purifying organic compounds.
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ChemBK. Isoxazole, 4-chloro-3-(chloromethyl)-5-methyl- (9CI). [Link]
-
SciSpace. Hplc method development and validation: an overview. [Link]
-
methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]
-
ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
-
PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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Strategic Analysis of 19F NMR for Trifluoromethyl-Heterocycles in Drug Discovery
Executive Summary
Context: The trifluoromethyl (
Comparative Analysis: The Case for 19F
For a researcher characterizing a novel
| Feature | |||
| Direct Detection | No. The | Yes , but low sensitivity (1.1% abundance). | Yes. 100% natural abundance. |
| Signal Complexity | Silent (unless long-range coupling is visible). | High. Signals split into quartets ( | Low. |
| Spectral Window | ~12 ppm (Crowded). | ~220 ppm. | >400 ppm (Excellent dispersion). |
| qNMR Utility | N/A for the | Poor. Long | Superior. High S/N ratio; |
Expert Insight: While
Technical Deep Dive: Chemical Shift Trends
The chemical shift (
General Shift Ranges (Relative to at 0 ppm)
-
Standard Range:
to . -
Electronic Influence: Electron-deficient rings (e.g., Pyridine) generally cause deshielding (downfield shift) compared to electron-rich rings (e.g., Indole), though positional isomerism (
) creates significant variance.
Heterocyclic Specifics[2][3][4]
-
Pyridines:
-
at C2/C6 (
to N): Typically to . The inductive effect of Nitrogen deshields the fluorine. -
at C3/C5 (
to N): Typically to .
-
at C2/C6 (
-
Indoles:
-
on the Benzene ring:
to . - on the Pyrrole ring (N-substituted): Shifts can move upfield due to shielding cone effects depending on conformation.
-
on the Benzene ring:
The "Solvent Effect" Trap
Warning:
-
Mechanism: The polarizability of the C-F bond interacts with the solvent dielectric field.
-
Protocol: Always report solvent. For library comparison, standardize on
to avoid solubility issues with polar heterocycles.
Experimental Protocol: Self-Validating qNMR
This protocol is designed for quantitative accuracy (purity determination) and structural validation .
A. Internal Standard Selection
Do not use TMS. You require a fluorinated standard.
-
Option 1 (Volatile):
-Trifluorotoluene ( ). Good for reaction monitoring; volatile. -
Option 2 (Robust): 3,5-Bis(trifluoromethyl)benzoic acid (
).[1] Solid, stable, non-volatile. Recommended for purity checks. -
Option 3 (Universal): Trifluoroacetic acid (TFA,
). Common, but can catalyze decomposition in acid-sensitive heterocycles.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
B. The "Fast-Spin" Advantage (Relaxation)
Unlike aromatic Fluorine (Ar-F), which is rigidly locked to the ring skeleton (long
-
Result: Efficient spin-rotation relaxation mechanism.
-
Data:
is typically . -
Benefit: You can recycle scans faster.
C. Acquisition Parameters (The "Gold Standard")
-
Pulse Angle:
(maximize signal per scan). -
Spectral Width:
(centered at ). -
Acquisition Time (AQ):
(to resolve small couplings). -
Relaxation Delay (
):-
Standard:
(approx total repetition time). -
High Precision (qNMR):
(approx total).
-
-
Offset (O1): Center on the
region to avoid off-resonance effects.
D. Workflow Diagram
Figure 1: Self-validating qNMR workflow for trifluoromethylated compounds. Note the explicit step for T1 estimation to ensure quantitative accuracy.
Advanced Characterization: 2D HOESY
When you have isomers (e.g., 2-trifluoromethyl vs 3-trifluoromethyl indole), 1D NMR is insufficient. You need spatial connectivity.
The Technique:
Experimental Setup
-
Mixing Time (
): Critical parameter.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Start with
. relaxation is fast, so overly long mixing times lose signal.
-
-
Interpretation:
-
Ortho-proton: Strong cross-peak.
-
Meta-proton: Weak or no cross-peak.
-
Scaffold Confirmation: If the
shows an NOE to a specific ring proton, the regiochemistry is confirmed.
-
Structural Assignment Logic
Figure 2: Logic flow for distinguishing regioisomers using HOESY. The specific proton correlation definitively places the CF3 group.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3]
-
Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA." Chemical Reviews.
-
Tormena, C. F., et al. (2010). "19F NMR Spectral Editing and 1H-19F HOESY Experiments." Magnetic Resonance in Chemistry.
-
Schoenberger, T. (2012). "Determination of purity by 19F qNMR." Analytical and Bioanalytical Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole. As a halogenated, trifluoromethyl-containing heterocyclic compound, this substance requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety standards and are designed to provide researchers with the clarity and technical detail needed to manage this chemical waste stream responsibly.
Hazard Profile and Rationale for Specialized Disposal
Understanding the chemical nature of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is fundamental to appreciating the necessity of these disposal protocols. Its hazard profile is a composite of its distinct structural features:
-
Oxazole Core : The 1,2-oxazole ring is a heterocyclic structure. While the parent oxazole is flammable and corrosive, substituted oxazoles can have varied reactivity.[1][2]
-
Chloromethyl Group (-CH₂Cl) : This functional group classifies the molecule as a halogenated organic compound.[3] More importantly, it is a reactive alkylating agent, which can pose biological hazards. The presence of halogens necessitates specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4]
-
Trifluoromethyl Group (-CF₃) : This group is highly electronegative and significantly increases the compound's lipophilicity and metabolic stability.[5] Compounds containing the trifluoromethyl group are treated as hazardous waste.[6]
Given these characteristics, 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole must be classified as hazardous waste. Improper disposal, such as drain or regular trash disposal, is strictly prohibited and violates regulatory standards set by the Environmental Protection Agency (EPA).[7][8]
| Hazard Classification | Description | Primary Contributing Moiety |
| Halogenated Organic Waste | Contains chlorine and fluorine, requiring segregation from non-halogenated waste streams for proper treatment (e.g., incineration).[3][9] | -CH₂Cl, -CF₃ |
| Irritant/Corrosive | Similar structures are known to cause skin irritation and serious eye irritation/damage.[10][11] | -CH₂Cl, Oxazole Ring |
| Potential Toxicity | Harmful if swallowed is a common hazard for related oxazole structures.[12] The trifluoromethyl group can also contribute to biological activity.[5] | General Structure |
| Environmental Hazard | Halogenated organic compounds can persist in the environment and require controlled destruction. | -CH₂Cl, -CF₃ |
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a systematic process. Adherence to this workflow is mandatory to ensure safety and compliance with the OSHA Laboratory Standard (29 CFR 1910.1450).[13][14][15]
Diagram: Disposal Workflow for Halogenated Heterocyclic Compounds
Caption: Segregation path for the target compound into the correct waste stream.
Step 3: Decontamination
Any laboratory equipment (glassware, stir bars, etc.) that has come into contact with the compound must be decontaminated.
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Waste" container. Do not rinse into the sink.
-
Secondary Wash : After the initial solvent rinse, wash the glassware with soap and water.
-
Surface Cleaning : Wipe down any contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.
Step 4: Storage and Final Disposal
-
Storage : Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. [16]This area should be away from ignition sources and incompatible materials.
-
Professional Disposal : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. [8]These professionals will transport the waste for final disposal, which is typically high-temperature incineration for halogenated compounds. [4][17]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
Small Spill (inside a chemical fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Use a spill kit absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontamination : Clean the spill area as described in the decontamination section above.
-
Disposal : Seal and label the container with the spill debris and dispose of it as hazardous waste. [6]
Large Spill (outside a chemical fume hood)
-
EVACUATE : Immediately evacuate the laboratory and alert others. Activate the fire alarm if necessary to ensure a full evacuation.
-
ISOLATE : Close the laboratory doors to contain the spill.
-
CALL FOR HELP : Contact your institution's emergency response number or local emergency services (e.g., 911). Provide them with the name of the chemical and the Safety Data Sheet (SDS) if available.
-
DO NOT ATTEMPT TO CLEAN UP : Allow trained emergency responders to handle the cleanup.
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [10]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [10]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10]
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
chemical label 4-(chloromethyl)-2-phenoxy-1,3-oxazole . Molbase. [Link]
-
Halogenated Waste List . University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Oxazole - Wikipedia . Wikipedia. [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... . PubMed. [Link]
-
4-(chloromethyl)-2,5-diphenyl-1,3-oxazole . ChemSynthesis. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]
-
Oxazole.pdf . CUTM Courseware. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent . National Institutes of Health (NIH). [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole
Executive Safety Summary & Hazard Mechanism
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole is a specialized heterocyclic building block. While specific Safety Data Sheet (SDS) availability may be limited for this exact isomer, its structural pharmacophores—specifically the chloromethyl moiety attached to an electron-deficient isoxazole ring—dictate its safety profile.
The Core Hazard: Electrophilic Alkylation
As a Senior Application Scientist, I must emphasize that this compound is not merely an "irritant." The chloromethyl group (
-
Lachrymatory Effects: High potential to trigger immediate, severe tearing and respiratory distress, similar to benzyl chloride derivatives.
-
Corrosivity: Capable of causing irreversible skin and eye damage (Category 1B/1 equivalent).
-
Sensitization: Delayed hypersensitivity reactions due to protein haptenization.
Operational Directive: Treat this compound as a Corrosive, Lachrymatory Alkylating Agent . All handling must occur within a certified chemical fume hood.
Risk Assessment & PPE Matrix
The following PPE selection is based on the "Worst-Case Permeation" model, assuming the compound is a liquid or a low-melting solid capable of rapid solvation.
Table 1: Mandatory PPE Specifications
| Protection Zone | Hazard Class | Recommended Equipment | Technical Rationale |
| Respiratory | Inhalation / Mucosal Irritation | Engineering Control: Fume Hood (Face velocity: 100 fpm). PPE: N95 (particulate) or Half-mask w/ OV/AG cartridges (spill only). | The trifluoromethyl group increases volatility. Fume hood containment is the primary barrier against lachrymatory vapors. |
| Ocular | Irreversible Eye Damage (Cat 1) | Chemical Splash Goggles (Indirect Vent). Add Face Shield if handling >10g or transferring liquids. | Standard safety glasses allow vapor entry, which can cause incapacitating tearing (lachrymatory effect). |
| Dermal (Hand) | Skin Corrosive / Permeation | Double Gloving Protocol: Inner: Laminate film (Silver Shield/4H). Outer: Nitrile (minimum 5 mil). | Alkyl chlorides can permeate standard nitrile in <15 mins. Laminate film provides chemical resistance; nitrile provides dexterity. |
| Body | Direct Contact / Splash | Lab Coat (Tyvek or Nomex) + Chemical Resistant Apron. | Cotton coats absorb alkylating agents, keeping them against the skin. Impervious aprons prevent soak-through. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a self-validating system where the user verifies containment before exposure.
Phase A: Preparation (The "Cold" Zone)
-
Airflow Check: Verify fume hood flow monitor reads "Safe/Normal."
-
Barrier Setup: Place a disposable absorbent mat (spill pad) in the hood. This visualizes drops immediately and prevents contamination of the hood surface.
-
Reagent Staging: Bring all solvents, balances, and waste containers into the hood. Do not remove the compound from the hood once opened.
Phase B: Active Handling (The "Hot" Zone)
-
Weighing:
-
If Solid: Use a static-free spatula. Avoid creating dust.[1][2][3][4][5]
-
If Liquid: Use a positive-displacement pipette to prevent dripping.
-
Critical Step: If the compound is stored in a fridge, allow it to warm to room temperature inside a sealed secondary container before opening to prevent condensation hydrolysis (releasing HCl gas).
-
-
Reaction Setup:
-
Add the electrophile (the oxazole) last or via a dropping funnel to control exotherm.
-
Causality: The trifluoromethyl group is electron-withdrawing, making the chloromethyl group highly reactive toward nucleophiles. Ensure your solvent is dry to prevent side reactions.
-
Phase C: Decontamination & Waste
-
Quenching: Do not just dump waste. Quench residual material with a dilute amine solution (e.g., 5% ammonium hydroxide) or aqueous sodium bicarbonate to neutralize the alkylating potential.
-
Doffing: Remove outer gloves inside the hood. Place them in the solid waste stream. Wash hands immediately after removing inner gloves.
Visualizing the Safety Logic
The following diagram illustrates the "Layers of Defense" strategy required for handling high-hazard alkylating agents.
Figure 1: Decision logic for handling chloromethyl-isoxazole derivatives, emphasizing the hierarchy of controls from PPE to engineering barriers.
Emergency Response
In Case of Skin Contact:
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.
-
Flush: Rinse with copious water for 15 minutes.
-
Medical: Seek evaluation for "Hydrofluoric acid-like" burns if the trifluoromethyl group is metabolically cleaved (rare but possible), though standard chemical burn treatment is the primary protocol.
In Case of Spills:
-
Small (<5mL): Absorb with vermiculite. Neutralize with 5% sodium bicarbonate solution.
-
Large (>5mL): Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA or Full-Face respirators.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-(chloromethyl)-2-phenoxy-1,3-oxazole (Hazard Classification). Retrieved October 26, 2023. [Link]
-
PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)-3,5-dimethylisoxazole.[6] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
